Methyl (2S)-glycidate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVISWJDSR-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301062 | |
| Record name | Methyl (2S)-2-oxiranecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-39-3 | |
| Record name | Methyl (2S)-2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-2-oxiranecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxiranecarboxylic acid, methyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl (2S)-glycidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2S)-glycidate, a chiral epoxide, is a pivotal building block in the asymmetric synthesis of a multitude of pharmaceuticals and complex organic molecules. Its stereochemically defined oxirane ring and ester functionality provide a versatile platform for the introduction of chirality and further chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on methodologies relevant to researchers and professionals in the field of drug development. Detailed experimental protocols for key synthetic routes, including chemo-catalytic and enzymatic methods, are presented. Furthermore, this document includes a summary of the physicochemical properties of this compound and illustrates its utility as a chiral precursor in the synthesis of notable pharmaceutical agents.
Physicochemical Properties
This compound, also known as methyl (S)-oxiranecarboxylate, is a colorless liquid with the empirical formula C₄H₆O₃[1][2]. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 118712-39-3 | [2] |
| Molecular Weight | 102.09 g/mol | [1][2] |
| Density | 1.166 g/mL at 25 °C | |
| Boiling Point | 54–57 °C at 33 mmHg; 70 °C at 11 mmHg | [3][4] |
| Refractive Index (n20/D) | 1.420 | [5] |
| Optical Rotation ([α]20/D) | -32° (c = 1 in chloroform) | [5] |
| Flash Point | 72.2 °C (closed cup) | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis of this compound
The enantioselective synthesis of this compound is of paramount importance. Several strategies have been developed, broadly categorized into asymmetric epoxidation of a prochiral precursor and kinetic resolution of a racemic mixture.
Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
A highly effective method for obtaining enantiopure this compound is through the hydrolytic kinetic resolution (HKR) of racemic methyl glycidate. This method utilizes a chiral catalyst to selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. The Jacobsen catalyst system is particularly efficient for this transformation.
A general workflow for this process is depicted below:
Part A: Synthesis of (±)-Methyl Glycidate [3]
-
A 3-L round-bottomed flask is charged with aqueous sodium hypochlorite solution (6.0 wt%, 940 mL, 0.755 mol) and cooled to 0 °C.
-
Methyl acrylate (58.5 g, 0.680 mol) is added in one portion, and the biphasic mixture is stirred vigorously at 0 °C for 30 minutes.
-
The ice bath is removed, and stirring is continued for an additional 1.5 hours, during which the temperature rises to 30–37 °C.
-
The reaction mixture is cooled to 20–25 °C and extracted with dichloromethane (4 × 150 mL).
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated by rotary evaporation.
-
The crude product is purified by fractional vacuum distillation (bp 84–87 °C/70 mmHg) to afford racemic methyl glycidate as a colorless liquid.
Part B: (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution [3]
-
A 200-mL round-bottomed flask is charged with (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.916 g, 1.52 mmol, 0.50 mol%), p-toluenesulfonic acid monohydrate (0.304 g, 1.60 mmol), and dichloromethane (20 mL). The solution is stirred open to the air for 30 minutes.
-
The solvent is removed by rotary evaporation, and the residue is dried under vacuum.
-
Racemic methyl glycidate (31.0 g, 0.304 mol) is added to the flask containing the catalyst.
-
Distilled water (3.85 mL, 0.214 mol) is added, and the mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction mixture is fitted with a reflux condenser and heated at 85-90 °C for 2 hours.
-
After cooling, the mixture is filtered, and the filtrate is extracted with dichloromethane (3 × 60 mL).
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.
-
The product is purified by short-path vacuum distillation (bp 54–57 °C/33 mmHg) to afford (S)-methyl glycidate in high enantiomeric excess (>99% ee).
Asymmetric Epoxidation
Direct asymmetric epoxidation of α,β-unsaturated esters like methyl acrylate presents a more atom-economical route to this compound. However, widely used methods like the Sharpless asymmetric epoxidation are most effective for allylic alcohols and are generally less efficient for electron-deficient alkenes[1][3].
Recent advancements have led to the development of other catalytic systems specifically for the asymmetric epoxidation of α,β-unsaturated esters. For instance, yttrium-chiral biphenyldiol complexes have shown high yields and enantioselectivities (up to 99% ee) for this class of substrates[1][3].
Enzymatic and Chemo-enzymatic Methods
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, have been extensively used for the kinetic resolution of racemic esters.
The principle involves the enantioselective hydrolysis or transesterification of racemic methyl glycidate catalyzed by a lipase. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly used and effective biocatalyst for the resolution of a wide range of esters[2][9][10].
-
To a solution of racemic methyl glycidate in an organic solvent (e.g., tert-butyl methyl ether), an acyl donor (e.g., vinyl acetate) is added.
-
Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%).
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The unreacted this compound is separated from the acylated (R)-enantiomer by chromatography or distillation.
Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic catalysis to achieve efficient and sustainable synthetic routes. For the synthesis of chiral epoxides, this can involve an enzymatic step to introduce chirality, followed by chemical transformations. For example, a chemo-enzymatic pathway starting from the bio-based compound levoglucosenone has been developed to produce (S)-3-(oxiran-2-yl)propanoates, which are structurally related to methyl glycidate[11][12]. Such approaches are gaining increasing attention for their potential to create more sustainable manufacturing processes.
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of several important pharmaceutical compounds. Its bifunctional nature allows for a variety of synthetic manipulations.
Synthesis of Diltiazem
Diltiazem is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart arrhythmias. A key intermediate in the enantioselective synthesis of diltiazem is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. While not directly this compound, the synthetic strategies often involve similar glycidic ester intermediates, highlighting the importance of this class of compounds. The synthesis of these glycidic esters can be achieved through methods such as the Darzens condensation or asymmetric epoxidation, followed by enzymatic resolution[6].
Synthesis of the Taxol® Side Chain
Taxol® (paclitaxel) is a potent anticancer agent. Its complex structure includes a chiral side chain, N-benzoyl-(2R,3S)-phenylisoserine, which is crucial for its biological activity. This compound can serve as a precursor in the synthesis of this side chain, demonstrating its utility in the production of complex, life-saving drugs.
Other Pharmaceutical Applications
The versatile nature of this compound makes it a valuable intermediate for the synthesis of a wide range of other chiral molecules and potential drug candidates. Its application extends to the synthesis of various biologically active compounds where the introduction of a specific stereocenter is required.
Conclusion
This compound is a fundamentally important chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. The development of efficient and scalable methods for its enantioselective synthesis, including hydrolytic kinetic resolution with Jacobsen-type catalysts and enzymatic resolutions, has been crucial for its widespread application. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more sustainable and efficient synthetic routes to this compound, such as direct asymmetric epoxidation of commodity chemicals and advanced chemo-enzymatic processes, will remain an active area of research. This guide has provided a detailed overview of the current state of the art in the synthesis and application of this versatile chiral intermediate, offering valuable insights for researchers and professionals in drug discovery and development.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Sharpless Epoxidation [organic-chemistry.org]
The Role of Methyl (2S)-glycidate in Modern Research: A Technical Guide
Introduction
Methyl (2S)-glycidate, a chiral epoxide, serves as a pivotal building block in asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral molecule. Its stereochemically defined three-membered ring makes it a valuable precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. This technical guide explores the core applications of this compound in research, with a focus on its role in the synthesis of bioactive molecules, supported by generalized experimental workflows.
Core Application: Chiral Pool Synthesis of Bioactive Molecules
This compound is a prominent member of the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. Researchers utilize these chiral synthons to introduce specific stereocenters into target molecules, thereby avoiding the need for complex and often low-yielding asymmetric reactions or chiral resolutions.
The primary application of this compound lies in the synthesis of β-amino alcohols, a structural motif present in numerous pharmaceuticals. The key reaction is the regioselective and stereospecific ring-opening of the epoxide by a nucleophile, typically an amine. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon atom attacked by the nucleophile.
Synthesis of β-Blockers
A significant class of drugs synthesized using chiral glycidyl derivatives are the β-adrenergic blocking agents, commonly known as beta-blockers. These drugs are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The pharmacological activity of many beta-blockers resides predominantly in one enantiomer. For instance, the (S)-enantiomer of propranolol is about 100 times more potent as a β-blocker than its (R)-enantiomer. Consequently, the enantioselective synthesis of these drugs is of paramount importance.
The general synthetic strategy for (S)-β-blockers involves the reaction of an appropriate aryloxide with a chiral glycidyl derivative, followed by the ring-opening of the resulting glycidyl ether with an amine. While specific examples often utilize related compounds like (S)-glycidyl tosylate or nosylate for better leaving group properties, the principle remains the same for this compound, which would first be converted to a suitable intermediate.
Experimental Protocols: A Generalized Approach
While specific, detailed protocols for reactions starting directly with this compound are not extensively documented in readily available literature, a generalized experimental workflow for the synthesis of a chiral β-amino alcohol, a precursor to beta-blockers, can be outlined.
Generalized Protocol for Nucleophilic Ring-Opening of a Glycidyl Derivative:
-
Reaction Setup: A solution of the desired amine (nucleophile) is prepared in a suitable solvent (e.g., methanol, ethanol, or isopropanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Glycidyl Derivative: The chiral glycidyl derivative (derived from this compound) is added to the amine solution. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a mild aqueous acid to remove excess amine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. The final product is purified by column chromatography or recrystallization to afford the enantiomerically pure β-amino alcohol.
Quantitative Data
Due to the variability in reaction conditions, substrates, and the specific chiral glycidyl derivative used, a comprehensive table of quantitative data is challenging to compile. However, literature on analogous reactions reports high yields and excellent enantiomeric excess (ee > 98%) for the synthesis of chiral β-blockers, underscoring the efficiency of this synthetic strategy.
Visualizing the Synthesis: A Generalized Workflow
The following diagram illustrates the general synthetic pathway from a chiral glycidyl precursor to a β-blocker.
This compound stands as a testament to the power of chiral pool synthesis in modern organic chemistry. Its utility as a stereodefined building block enables the efficient and enantioselective synthesis of complex and biologically important molecules, most notably β-blockers. While the direct application of this compound may require initial activation to an intermediate with a better leaving group, the fundamental principle of stereospecific epoxide ring-opening remains a cornerstone of its application in research and drug development. Future research may further expand its utility in the synthesis of other classes of chiral compounds, solidifying its position as a valuable tool for synthetic chemists.
Physical and chemical properties of Methyl (2S)-glycidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2S)-glycidate, also known as Methyl (S)-oxiranecarboxylate, is a chiral epoxide ester that serves as a valuable building block in asymmetric synthesis. Its stereochemically defined three-membered ring and ester functionality make it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in drug development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₃ | |
| Molecular Weight | 102.09 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.166 g/mL at 25 °C | [1] |
| Boiling Point | 70 °C at 11 mmHg | N/A |
| Refractive Index (n20/D) | 1.42 | [1] |
| Optical Activity ([α]20/D) | -32° (c = 1 in chloroform) | N/A |
| CAS Number | 111058-29-4 | N/A |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in public repositories. However, based on its structure, the following characteristic spectral features are expected:
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (a singlet around 3.8 ppm), and the three protons on the epoxide ring (multiplets in the range of 2.8-3.5 ppm).
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ester at approximately 170 ppm. The carbons of the epoxide ring would appear around 45-55 ppm, and the methoxy carbon would be observed around 52 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group around 1730-1750 cm⁻¹. The C-O stretching of the ester and epoxide rings will likely appear in the 1000-1300 cm⁻¹ region. The C-H stretching of the epoxide ring may be observed around 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z = 102. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59).
Safety and Handling
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
The synthesis of enantiomerically pure this compound is a key step in its utilization as a chiral building block. Two primary strategies are employed: asymmetric epoxidation of methyl acrylate and kinetic resolution of racemic methyl glycidate.
Asymmetric Synthesis via Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation provides a direct route to enantiomerically enriched epoxides from prochiral olefins using a chiral manganese-salen catalyst.
Reaction Scheme:
Caption: Asymmetric epoxidation of methyl acrylate.
Detailed Methodology:
-
Catalyst Preparation: The (R,R)-Jacobsen's catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is either purchased or synthesized according to literature procedures.
-
Reaction Setup: A buffered solution of commercial bleach (sodium hypochlorite, NaOCl) is prepared by adding a phosphate buffer (e.g., NaH₂PO₄) to maintain a pH between 9.5 and 11.5. The solution is cooled to 0 °C.
-
Epoxidation: To a vigorously stirred solution of methyl acrylate in a suitable solvent (e.g., dichloromethane), a catalytic amount of the (R,R)-Jacobsen's catalyst (typically 2-10 mol%) is added. The buffered bleach solution is then added dropwise while maintaining the temperature at 0 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.
Synthesis via Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
This method involves the synthesis of racemic methyl glycidate followed by a selective hydrolysis of the (R)-enantiomer using a chiral cobalt-salen catalyst, leaving the desired (S)-enantiomer unreacted.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via hydrolytic kinetic resolution.
Detailed Methodology:
-
Part A: Synthesis of Racemic Methyl Glycidate
-
Methyl acrylate is reacted with an aqueous solution of sodium hypochlorite at 0 °C.
-
The biphasic mixture is stirred vigorously.
-
The organic product is extracted with dichloromethane and purified to yield racemic methyl glycidate.
-
-
Part B: Hydrolytic Kinetic Resolution
-
The racemic methyl glycidate is treated with a substoichiometric amount of water (typically 0.5-0.6 equivalents) in the presence of a catalytic amount of a chiral (S,S)-Co(II)-salen complex.
-
The reaction is stirred at room temperature for 24-48 hours. The catalyst selectively hydrolyzes the (R)-enantiomer to the corresponding water-soluble glycidic acid.
-
The unreacted this compound is separated from the aqueous layer containing the hydrolyzed (R)-enantiomer by extraction with an organic solvent.
-
The organic extracts are dried and concentrated, and the resulting enantiomerically enriched this compound is further purified by chromatography.
-
Applications in Drug Development
This compound is a key chiral intermediate in the synthesis of several pharmaceuticals. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups, which is a critical step in the construction of complex, biologically active molecules.
Synthesis of Diltiazem
A prominent example of the application of a glycidate ester in drug synthesis is in the production of Diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain heart arrhythmias. Although the commercial synthesis of Diltiazem often starts with a different substituted glycidic acid ester, the core transformation illustrates the utility of this class of compounds. The synthesis involves the ring-opening of the glycidate ester by an aminothiophenol derivative.
Synthesis Pathway of Diltiazem Core:
References
Methyl (2S)-glycidate CAS number and molecular structure
Methyl (2S)-glycidate, a chiral epoxide, is a valuable synthetic intermediate in the preparation of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless liquid with properties that are crucial for its use in chemical synthesis. A summary of its key quantitative data is presented below.
| Property | Value |
| CAS Number | 118712-39-3[1][2] |
| Molecular Formula | C₄H₆O₃[1][2] |
| Molecular Weight | 102.09 g/mol [1] |
| Density | 1.166 g/mL at 25 °C[1][2] |
| Boiling Point | 70 °C at 11 mmHg[2] |
| Refractive Index | n20/D 1.42[1][2] |
| Optical Activity | [α]20/D -32° (c = 1 in chloroform)[1] |
| Flash Point | 72.2 °C (closed cup)[1] |
| Storage Temperature | 2-8°C[1][2] |
| Enantiomeric Excess | >99% (GLC)[1][3] |
Molecular Structure
The molecular structure of this compound is characterized by a three-membered epoxide ring with a methyl ester group attached. The "(2S)" designation indicates the stereochemistry at the chiral center.
| Identifier | String |
| SMILES | COC(=O)[C@@H]1CO1[1] |
| InChI | 1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m0/s1[1] |
| InChI Key | YKNYRRVISWJDSR-VKHMYHEASA-N[1] |
Synthesis of this compound
A common and effective method for the synthesis of enantiomerically enriched (S)-methyl glycidate involves the hydrolytic kinetic resolution of racemic methyl glycidate. The following is a detailed experimental protocol adapted from a procedure by Jacobsen.[3]
Experimental Protocol: Synthesis of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution [3]
-
Preparation of Racemic Methyl Glycidate:
-
A 3-L round-bottomed flask is charged with aqueous sodium hypochlorite solution (6.0 wt%, 940 mL, 0.755 mol) and cooled to 0 °C.
-
Methyl acrylate (58.5 g, 0.680 mol) is added in one portion.
-
The biphasic mixture is stirred vigorously at 0 °C for 30 minutes, after which the ice bath is removed, and stirring continues for an additional 1.5 hours.
-
The reaction mixture is transferred to a separatory funnel and extracted with dichloromethane (4 x 150 mL).
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated by rotary evaporation.
-
The crude product is purified by fractional vacuum distillation (bp 84–87 °C/70 mmHg) to yield racemic methyl glycidate as a colorless liquid.
-
-
Hydrolytic Kinetic Resolution:
-
Racemic methyl glycidate (31.0 g, 0.304 mol) is added to a flask containing the catalyst residue.
-
Distilled water (3.85 mL, 0.214 mol) is added, and the mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction flask is then fitted with a reflux condenser and heated at 85-90 °C for two hours.
-
After cooling, the filtrate is extracted with dichloromethane (3 x 60 mL).
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.
-
The final product, (S)-methyl glycidate, is obtained by short path vacuum distillation (bp 54–57 °C/33 mmHg) as a colorless liquid with >99% enantiomeric excess.
-
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile chiral building block in the synthesis of various complex organic molecules. Its primary application lies in the introduction of a specific stereocenter, which is often crucial for the biological activity of pharmaceutical compounds.
One notable application is its use as a precursor in the synthesis of methylenedioxyphenethylamines and amphetamines, such as 3,4-MDMA.[4][5] In this context, it is considered a "precursor to a precursor" as it can be converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a key intermediate in MDMA synthesis.[6] Due to its role in illicit drug manufacturing, its handling and sale are regulated in some jurisdictions.[7]
Beyond its use in forensic and controlled substance chemistry, this compound and its enantiomer have been employed in the total synthesis of natural products. For instance, (R)-methyl glycidate is a starting material for the synthesis of the fungal macrolide berkeleylactone A.[8] It has also been utilized in the synthesis of (+/-)-eusynstyelamide A.[8] The methyl group, in general, plays a significant role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties of molecules.[9]
Safety Information
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[1]
-
Personal Protective Equipment: It is recommended to use an N95 dust mask, eyeshields, and gloves when handling this compound.[1]
References
- 1. (2S)-グリシド酸メチル optical purity ee: 99% (GLC), 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 118712-39-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate: an ecstasy precursor seized in Sydney, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: Designation of 3,4-MDP-2-P methyl glycidate (PMK glycidate), 3,4-MDP-2-P methyl glycidic acid (PMK glycidic acid), and alpha-phenylacetoacetamide (APAA) as List I Chemicals [federalregister.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Methyl (2S)-glycidate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of methyl (2S)-glycidate, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document details prominent synthetic strategies, including the Sharpless-Katsuki asymmetric epoxidation, the Jacobsen-Katsuki epoxidation, and chemoenzymatic kinetic resolutions. For each method, this guide presents detailed experimental protocols, quantitative data on yields and enantioselectivity, and mechanistic insights. All quantitative data are summarized in comparative tables, and key reaction pathways and workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding and practical application of these synthetic routes.
Introduction
Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Among these, this compound stands out as a particularly valuable C3 chiral synthon due to the presence of two reactive functional groups—an ester and an epoxide—allowing for diverse chemical transformations. The ability to produce this compound in high enantiomeric purity is crucial for the stereocontrolled synthesis of complex target molecules. This guide explores and compares the leading methods for achieving high enantioselectivity in the synthesis of this compound.
Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral and racemic allylic alcohols.[1] This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)4), diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[2] The choice of L-(+)-DET or D-(-)-DET dictates the stereochemical outcome of the epoxidation, making it a highly predictable and reliable method. For the synthesis of this compound, the corresponding allylic alcohol precursor, methyl 2-(hydroxymethyl)acrylate, would be the substrate.
Experimental Protocol: Asymmetric Epoxidation of an Allylic Alcohol
This protocol is adapted from the Sharpless epoxidation of a generic allylic alcohol and serves as a representative procedure.[3]
-
Preparation of the Catalyst: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with dichloromethane (CH2Cl2). Titanium(IV) isopropoxide is added, and the solution is cooled to -20 °C. L-(+)-Diethyl tartrate is then added, and the mixture is stirred.
-
Reaction Setup: In a separate flask, the allylic alcohol (e.g., methyl 2-(hydroxymethyl)acrylate) and powdered 3Å molecular sieves are suspended in CH2Cl2 and cooled to -20 °C.
-
Epoxidation: The prepared catalyst solution is transferred to the allylic alcohol suspension. A solution of tert-butyl hydroperoxide in toluene (pre-cooled to -20 °C) is added dropwise, maintaining the internal temperature at or below -20 °C.
-
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ferrous sulfate.
-
Work-up and Purification: The mixture is warmed to room temperature and stirred vigorously. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired epoxy alcohol. Subsequent oxidation of the alcohol and esterification would yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | Typically >90% | [1] |
| Yield | Good to high | [1] |
| Catalyst Loading | 5-10 mol% | [1] |
| Temperature | -20 °C to -70 °C | [3] |
Diagram: Sharpless-Katsuki Epoxidation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, serving as a valuable complement to the Sharpless epoxidation which requires an allylic alcohol.[4] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (NaOCl).[5] While highly effective for many olefins, its application to electron-deficient alkenes like methyl acrylate for the direct synthesis of methyl glycidate can be challenging.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of an Olefin
This protocol is a general representation of the Jacobsen-Katsuki epoxidation.[6]
-
Reaction Setup: To a stirred solution of the olefin (e.g., methyl acrylate) in a suitable solvent such as dichloromethane (CH2Cl2) is added the (R,R)-Jacobsen's catalyst.
-
Addition of Oxidant: A buffered aqueous solution of sodium hypochlorite (bleach) is added to the reaction mixture. The reaction is typically carried out at room temperature or below.
-
Monitoring and Work-up: The progress of the reaction is monitored by GC or TLC. Upon completion, the layers are separated, and the aqueous phase is extracted with the organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude epoxide is then purified by column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | >90% for cis-disubstituted alkenes | [4] |
| Yield | Variable, depends on substrate | [7] |
| Catalyst Loading | 1-5 mol% | [8] |
| Oxidant | Sodium Hypochlorite (bleach) | [5] |
Diagram: Jacobsen-Katsuki Epoxidation Mechanism
Caption: Simplified mechanism of the Jacobsen-Katsuki epoxidation.
Chemoenzymatic Kinetic Resolution
Chemoenzymatic methods offer a powerful alternative for the synthesis of enantiopure compounds by leveraging the high selectivity of enzymes. For the preparation of this compound, two primary enzymatic approaches are prominent: hydrolytic kinetic resolution of the racemic epoxide and lipase-catalyzed kinetic resolution.
Hydrolytic Kinetic Resolution (HKR) with Chiral (salen)Co(III) Complex
A highly efficient method for obtaining enantioenriched terminal epoxides is the hydrolytic kinetic resolution (HKR) catalyzed by a chiral (salen)Co(III) complex, often referred to as Jacobsen's catalyst for HKR.[9] This method involves the enantioselective ring-opening of a racemic epoxide with water, leaving the unreacted epoxide in high enantiomeric excess.
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Methyl Glycidate
This detailed protocol is provided by Organic Syntheses.[9]
-
Catalyst Activation: A round-bottomed flask is charged with (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.50 mol%), p-toluenesulfonic acid monohydrate (0.53 mol%), and dichloromethane. The solution is stirred open to the air for 30 minutes, during which the color changes from red to dark green/brown. The solvent is then removed under reduced pressure.
-
Resolution: To the flask containing the activated catalyst is added racemic methyl glycidate (1 equiv) followed by distilled water (0.70 equiv). The flask is immersed in a room temperature water bath and stirred vigorously for 24 hours.
-
Work-up: The reaction mixture is heated at 85-90 °C for two hours. After cooling, the mixture is filtered to remove the catalyst. The filtrate is then purified.
-
Purification: The product is isolated by fractional vacuum distillation to afford (S)-methyl glycidate as a colorless liquid.
Quantitative Data for HKR
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | >99% | [9] |
| Yield | 44-46% (theoretical max. 50%) | [9] |
| Catalyst Loading | 0.50 mol% | [9] |
| Reaction Time | 24 hours | [9] |
Diagram: Hydrolytic Kinetic Resolution Workflow
Caption: Workflow for the hydrolytic kinetic resolution of racemic methyl glycidate.
Lipase-Catalyzed Kinetic Resolution
Lipases are widely used biocatalysts for the kinetic resolution of racemic esters and alcohols due to their stereoselectivity. Candida antarctica lipase B (CAL-B) is a particularly robust and versatile enzyme for such transformations.[10] In the context of methyl glycidate, CAL-B can catalyze the enantioselective transesterification of the racemic ester with an alcohol, or the hydrolysis of one enantiomer.
Experimental Protocol: Lipase-Catalyzed Transesterification
This is a general procedure for lipase-catalyzed transesterification.
-
Reaction Setup: Racemic methyl glycidate and an acyl acceptor (e.g., benzyl alcohol) are dissolved in a suitable organic solvent (e.g., toluene or hexane).
-
Enzymatic Reaction: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the solution. The mixture is agitated at a controlled temperature (e.g., 40-50 °C) in an orbital shaker.
-
Monitoring: The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining substrate and the product.
-
Work-up and Purification: The enzyme is removed by filtration. The solvent is evaporated, and the remaining substrate and the newly formed ester are separated by column chromatography.
Quantitative Data for Lipase Resolution
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | Potentially high, dependent on conditions | [10] |
| Enzyme | Candida antarctica lipase B (CAL-B) | [10] |
| Reaction Type | Transesterification or Hydrolysis | [10] |
| Temperature | 30-50 °C |
Comparative Analysis of Synthetic Methods
| Method | Substrate | Catalyst | Key Advantages | Key Disadvantages | Typical e.e. |
| Sharpless-Katsuki Epoxidation | Allylic Alcohol | Ti(OiPr)4 / DET | High predictability of stereochemistry, broad substrate scope for allylic alcohols. | Requires an allylic alcohol precursor. | >90% |
| Jacobsen-Katsuki Epoxidation | Alkene | Chiral Mn(III)-salen | Applicable to unfunctionalized alkenes. | Can be less effective for electron-deficient alkenes. | >90% (for suitable substrates) |
| Hydrolytic Kinetic Resolution | Racemic Epoxide | Chiral Co(III)-salen | Excellent enantioselectivity (>99% e.e.), commercially available catalyst. | Theoretical maximum yield is 50%. | >99% |
| Lipase-Catalyzed Resolution | Racemic Ester | Lipase (e.g., CAL-B) | Mild reaction conditions, environmentally benign. | Theoretical maximum yield is 50%, may require optimization of enzyme and conditions. | High |
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several distinct methodologies. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations offer direct routes to chiral epoxides from olefin precursors, with the choice of method depending on the functionality of the starting material. For obtaining the highest enantiopurity, the hydrolytic kinetic resolution of racemic methyl glycidate using a chiral cobalt-salen complex stands out, consistently providing enantiomeric excesses greater than 99%. Lipase-catalyzed kinetic resolution presents a green and versatile alternative, though it may require more extensive optimization. The selection of the most appropriate synthetic strategy will depend on factors such as the availability of starting materials, desired enantiopurity, and scalability of the process. This guide provides the necessary technical details to aid researchers and drug development professionals in making an informed decision for their specific synthetic needs.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. Rate Enhancement and Enantioselectivity of the Jacobsen-Katsuki Epoxidation: The Significance of the Sixth Coordination Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Spectroscopic Profile of Methyl (2S)-glycidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (2S)-glycidate (also known as Methyl (S)-oxiranecarboxylate), a valuable chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₆O₃, with a molecular weight of 102.09 g/mol . Spectroscopic analyses are crucial for the structural elucidation and purity assessment of this compound.
Table 1: ¹H NMR Spectroscopic Data for Methyl Glycidate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.80 | s | - | OCH₃ |
| ~3.45 | dd | 2.5, 4.0 | H-2 |
| ~2.95 | dd | 4.0, 5.5 | H-3a |
| ~2.75 | dd | 2.5, 5.5 | H-3b |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is based on typical values for glycidic esters and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for Methyl Glycidate
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (ester carbonyl) |
| ~52.5 | OCH₃ (methyl ester) |
| ~48.0 | C-2 (methine of epoxide) |
| ~47.5 | C-3 (methylene of epoxide) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is based on typical values for glycidic esters and may vary slightly based on experimental conditions.
Table 3: IR Spectroscopic Data for Methyl Glycidate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3050 | Medium | C-H stretch (alkane and epoxide) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Medium | C-O stretch (epoxide, ring breathing) |
Sample Preparation: Neat liquid film on NaCl or KBr plates.
Table 4: Mass Spectrometry Data for Methyl Glycidate
| m/z | Relative Intensity (%) | Assignment |
| 102 | Moderate | [M]⁺ (Molecular Ion) |
| 71 | High | [M - OCH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
| 43 | High | [C₂H₃O]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin liquid film.
2. FTIR Analysis:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Inlet System: Gas Chromatography (GC) for separation and introduction.
-
GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.
-
Injection Volume: 1 µL of a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Oven Program: Start at a low temperature (e.g., 50°C), ramp to a higher temperature (e.g., 250°C) to ensure elution.
2. Mass Analysis:
-
Ionization Method: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-200.
Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for determining the enantiomeric purity of this compound using chiral gas chromatography.
A Technical Guide to Methyl (2S)-glycidate: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2S)-glycidate, a valuable chiral building block, plays a significant role in the enantioselective synthesis of numerous complex organic molecules and active pharmaceutical ingredients. Its stereodefined epoxide ring allows for regioselective and stereospecific ring-opening reactions, providing access to a wide array of chiral synthons. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical and physical properties, and detailed experimental protocols for its synthesis and application in drug development.
Commercial Availability and Suppliers
This compound is readily available from several chemical suppliers worldwide, catering to both research and development as well as commercial-scale manufacturing needs. The compound is typically offered in various quantities with high enantiomeric purity.
Table 1: Prominent Suppliers of this compound
| Supplier | Product Number(s) | Purity/Specifications | Available Quantities |
| Sigma-Aldrich (Merck) | 469432 | ≥98% assay, 99% ee (GLC)[1] | 5 g, 25 g |
| Alkali Scientific | 469432-5G, 469432-25G | Distributes MilliporeSigma® product | 5 g, 25 g |
| Cenmed | C007B-266256 | 98% | Custom Quantities[2] |
| Chemdad | CD118712-39-3 | 98% | Inquire for details[3] |
| ChemicalBook | CB7340058 | 98% | Inquire for details[4] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| CAS Number | 118712-39-3 | [2][3] |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molecular Weight | 102.09 g/mol | |
| Appearance | Colorless liquid | [5] |
| Density | 1.166 g/mL at 25 °C | |
| Boiling Point | 70 °C at 11 mmHg | [3] |
| Refractive Index (n20/D) | 1.420 | |
| Optical Activity ([α]20/D) | -32° (c=1 in chloroform) | |
| Enantiomeric Excess (ee) | ≥99% (by GLC) | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution
This protocol is adapted from a procedure published in Organic Syntheses and provides a reliable method for obtaining enantiomerically pure (S)-Methyl glycidate from its racemic mixture.[5]
Workflow for Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
Caption: Workflow for the synthesis of (S)-Methyl Glycidate.
Materials and Reagents:
-
Racemic methyl glycidate
-
(R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (DCM)
-
Distilled water
-
Sodium sulfate (anhydrous)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.50 mol%) and p-toluenesulfonic acid monohydrate (0.53 mol%) in dichloromethane. Stir the solution, open to the air, for 30 minutes. The color will change from red to dark green/brown. Remove the solvent via rotary evaporation and dry the residue under vacuum.[5]
-
Hydrolytic Kinetic Resolution: To the flask containing the catalyst, add racemic methyl glycidate (1.0 equiv) and swirl to dissolve. Add distilled water (0.70 equiv) and stir the mixture vigorously at room temperature for 24 hours.[5]
-
Workup: Fit the flask with a reflux condenser and heat the mixture to 85-90 °C for 2 hours to precipitate the cobalt catalyst. After cooling to room temperature, recover the catalyst by filtration. Extract the filtrate with dichloromethane.[5]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation (bp 54–57 °C/33 mmHg) to yield (S)-methyl glycidate as a colorless liquid with >99% enantiomeric excess.[5]
Application in the Synthesis of Chiral Intermediates: Regioselective Ring-Opening
This compound is a versatile substrate for various nucleophilic ring-opening reactions, which proceed with high regioselectivity and stereospecificity. The attack of the nucleophile typically occurs at the less substituted carbon (C3) of the epoxide ring.
General Scheme for Nucleophilic Ring-Opening of this compound
References
A Technical Guide to Jacobsen's Hydrolytic Kinetic Resolution for Enantioenriched Glycidate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical application of the Jacobsen Hydrolytic Kinetic Resolution (HKR) for the synthesis of enantioenriched glycidates. Glycidates are valuable chiral building blocks in the pharmaceutical industry, and the Jacobsen HKR provides an efficient and highly selective method for their preparation. This document provides a comprehensive overview of the reaction mechanism, quantitative data for various substrates, detailed experimental protocols, and visual diagrams to illustrate key processes.
Introduction: The Power of Hydrolytic Kinetic Resolution
The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful method for resolving racemic terminal epoxides to produce highly enantioenriched epoxides and 1,2-diols.[1] The reaction is catalyzed by chiral (salen)Co(III) complexes and utilizes water as a readily available and inexpensive nucleophile.[1] One of the most significant advantages of the HKR is its remarkable substrate generality, allowing for the resolution of a wide array of epoxides with outstanding enantioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99% for the unreacted epoxide.[1][2] This makes the HKR a highly practical and attractive method for accessing valuable chiral synthons from inexpensive racemic starting materials on both laboratory and industrial scales.[3]
The Catalytic Heart: The (salen)Co(III) Complex
The catalyst at the center of this resolution is a chiral cobalt-salen complex. The salen ligand, a tetradentate Schiff base, is derived from the condensation of a substituted salicylaldehyde and a chiral diamine, typically 1,2-diaminocyclohexane. The chirality of the catalyst originates from this diamine backbone. The cobalt complex is typically used as a Co(II) precursor and is oxidized in situ to the active Co(III) species.[2]
Reaction Mechanism: A Cooperative Bimetallic Pathway
The mechanism of the Jacobsen HKR is understood to proceed through a cooperative bimetallic pathway, where two chiral (salen)Co(III) complexes work in concert to facilitate the enantioselective ring-opening of the epoxide.[4] Kinetic studies have revealed a second-order rate dependence on the catalyst concentration, supporting the involvement of two catalyst molecules in the rate-determining step.[4]
The proposed mechanism involves the following key steps:
-
Activation of the Epoxide: One (salen)Co(III) complex acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the C-O bond, rendering the epoxide more susceptible to nucleophilic attack.
-
Delivery of the Nucleophile: A second (salen)Co(III) complex, in the form of a hydroxo-cobalt species, delivers the water nucleophile to one of the enantiomers of the activated epoxide.
-
Enantioselective Ring Opening: The chiral environment created by the two salen complexes dictates the facial selectivity of the nucleophilic attack, leading to the preferential hydrolysis of one enantiomer of the epoxide.
-
Product Formation and Catalyst Regeneration: The ring-opening results in the formation of a 1,2-diol, which dissociates from the catalyst. The catalyst is then regenerated to continue the catalytic cycle.
Data Presentation: HKR of Various Glycidate Esters
The Jacobsen HKR has been successfully applied to a range of glycidate esters. The following table summarizes the quantitative data for the resolution of several representative substrates. High enantiomeric excesses for the recovered epoxide are consistently achieved.
| Entry | Glycidate Ester | Catalyst Loading (mol%) | Reaction Time (h) | Recovered Epoxide Yield (%) | Recovered Epoxide ee (%) | Reference |
| 1 | Methyl Glycidate | 2.0 | 24 | - | >99 | [2] |
| 2 | Ethyl Glycidate | 0.5 | - | 46 | >99 | [2] |
| 3 | Glycidyl Butyrate | 0.5 | - | 46 | >99 | [2] |
| 4 | Glycidyl Acetate | - | 3.5-6 | - | ~96 | [5] |
| 5 | Glycidyl Propionate | - | 3.5-6 | - | ~96 | [5] |
| 6 | Glycidyl Butyrate | - | 3.5-6 | - | ~96 | [5] |
Note: Yields are based on the theoretical maximum of 50% for a kinetic resolution.
Experimental Protocols
The following is a general procedure for the hydrolytic kinetic resolution of a glycidate ester, based on the established protocol for methyl glycidate. Researchers should optimize conditions for specific substrates.
Catalyst Preparation (in situ)
-
To a round-bottom flask equipped with a magnetic stir bar, add the (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) complex (0.005 to 0.02 equivalents).
-
Add a suitable solvent (e.g., dichloromethane or THF).
-
Add a weak acid such as acetic acid or p-toluenesulfonic acid monohydrate (~1 equivalent relative to the Co(II) complex).
-
Stir the mixture open to the air for approximately 30 minutes. The color should change from red to dark brown/green, indicating the oxidation of Co(II) to the active Co(III) catalyst.
-
Remove the solvent under reduced pressure.
Hydrolytic Kinetic Resolution
-
To the flask containing the activated catalyst, add the racemic glycidate ester (1.0 equivalent).
-
Add 0.5 to 0.7 equivalents of distilled water.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.
-
Upon reaching the desired enantiomeric excess (typically >99% for the unreacted epoxide), the reaction is stopped.
Work-up and Purification
-
The work-up procedure may vary depending on the substrate. For volatile glycidates like methyl glycidate, a work-up involving aqueous extraction can be employed to remove the diol byproduct and catalyst residues.
-
Extract the reaction mixture with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The enantioenriched glycidate ester can be purified by distillation or column chromatography.
Applications in Drug Development
Enantioenriched glycidates are versatile intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to undergo various transformations at both the epoxide and ester functionalities allows for the construction of complex chiral molecules. Access to highly enantioenriched glycidates through the Jacobsen HKR is therefore of significant interest to the drug development industry for the synthesis of optically pure active pharmaceutical ingredients (APIs).
Conclusion
The Jacobsen Hydrolytic Kinetic Resolution stands as a robust and highly efficient method for the synthesis of enantioenriched glycidates. Its operational simplicity, use of an inexpensive and environmentally benign resolving agent, and exceptional enantioselectivity across a broad range of substrates make it a cornerstone of modern asymmetric catalysis. For researchers and professionals in drug development, the HKR provides a reliable and scalable route to valuable chiral building blocks, accelerating the discovery and production of new medicines.
References
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
Stability and Storage of Methyl (2S)-glycidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl (2S)-glycidate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the quality and integrity of this chiral building block. This document outlines known stability data, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction
This compound (CAS 111058-25-6) is a valuable chiral intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. Its epoxide and ester functionalities make it a versatile synthon, but also susceptible to degradation if not handled and stored correctly. Maintaining the chemical and enantiomeric purity of this compound is critical for its successful application in subsequent synthetic steps. This guide summarizes the available technical information to ensure its proper management.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₃ | |
| Molecular Weight | 102.09 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.166 g/mL at 25 °C | [2] |
| Boiling Point | 70 °C at 11 mmHg | [1][2] |
| Refractive Index | n20/D 1.42 | [2] |
| Optical Activity | [α]20/D -32°, c = 1 in chloroform | |
| Flash Point | 72.2 °C (closed cup) |
Stability and Storage Conditions
Recommended Storage
The recommended storage condition for this compound is refrigeration at 2-8°C .[2] This temperature range helps to minimize potential degradation over time. For long-term storage, it is advisable to keep the compound in a tightly sealed container to protect it from moisture.
Long-Term Stability Data
A significant piece of evidence for the stability of the racemic mixture, methyl glycidate, comes from a study published in Organic Syntheses. This study reported that distilled racemic methyl glycidate stored for two years at 0°C under air showed no decomposition when analyzed by ¹H NMR and gas chromatography (GC). While this data is for the racemate, it provides a strong indication of the inherent stability of the molecule's core structure under these conditions.
Potential Degradation Pathways
The presence of both an epoxide and a methyl ester group in this compound makes it susceptible to degradation under certain conditions. The primary degradation pathways are expected to be hydrolysis of the ester and opening of the epoxide ring.
Hydrolysis
The ester linkage in this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield (2S)-glycidic acid and methanol. The resulting glycidic acid is often unstable and can undergo further reactions.
Epoxide Ring Opening
The epoxide ring is susceptible to nucleophilic attack, which can be catalyzed by both acids and bases. This can lead to the formation of diol products or other derivatives depending on the reaction conditions and the nucleophiles present.
Thermal Decomposition
Studies on analogous glycidyl esters have shown that thermal stress can lead to decomposition. For example, the thermal degradation of glycidyl palmitate at high temperatures (180-200°C) results in the formation of hydrocarbons, aldehydes, and carbon dioxide, suggesting that decarboxylation of the corresponding glycidic acid is a key step.[3][4]
Photodegradation
Epoxy compounds can be susceptible to degradation upon exposure to UV light.[3] The specific photolytic degradation pathway for this compound has not been detailed in the literature, but it is a factor to consider for long-term storage and handling.
A logical workflow for the potential degradation of this compound is presented below.
Experimental Protocols for Stability Studies
To thoroughly assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The goal is to induce degradation to a level that allows for the identification of degradation products and the validation of a stability-indicating analytical method.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. Chiral HPLC is necessary to monitor the enantiomeric purity of this compound throughout the stability studies.
Forced Degradation Protocols
The following are general protocols for forced degradation studies. The specific conditions (concentration, temperature, and duration) should be adjusted to achieve a target degradation of 5-20%.
5.2.1. Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with a base (e.g., 0.1 M sodium hydroxide), and dilute for analysis by a validated stability-indicating method.
5.2.2. Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with an acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.
5.2.3. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute for analysis.
5.2.4. Thermal Degradation
-
Place a known quantity of solid this compound in a vial.
-
Heat the vial in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Maintain a control sample at room temperature.
-
After the heating period, cool the sample, dissolve it in a suitable solvent, and analyze by the stability-indicating method.
5.2.5. Photostability
-
Expose a solution of this compound to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Maintain both samples at a controlled temperature.
-
At specified time points, withdraw samples and analyze.
Synthesis Workflow Visualization
The following diagram illustrates a common synthetic route to (S)-Methyl glycidate, which involves the hydrolytic kinetic resolution of the racemic mixture. This workflow highlights the key steps in obtaining the enantiomerically pure compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of 2-8°C in a tightly sealed container. The primary degradation pathways are expected to involve hydrolysis of the ester and opening of the epoxide ring, which can be accelerated by acidic, basic, thermal, and photolytic stress. For applications where the stability of this compound is critical, it is recommended to perform forced degradation studies to identify potential degradation products and to develop and validate a stability-indicating analytical method. The information and protocols provided in this guide serve as a valuable resource for ensuring the quality and integrity of this important chiral building block.
References
The Reaction of Methyl (2S)-glycidate with Nucleophiles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl (2S)-glycidate, a versatile chiral building block, is a key intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for the stereocontrolled introduction of various functionalities. This technical guide provides an in-depth analysis of the reaction of this compound with a range of nucleophiles, focusing on regioselectivity, stereochemistry, and experimental protocols.
Core Principles of Ring-Opening
The reaction of nucleophiles with this compound, an α,β-epoxy ester, is governed by the principles of epoxide ring-opening. The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.
-
Under basic or neutral conditions , the reaction generally proceeds via an SN2 mechanism. Steric hindrance plays a dominant role, leading to the nucleophile preferentially attacking the less substituted carbon (C3). This results in the formation of α-hydroxy-β-substituted esters.
-
Under acidic conditions , the epoxide oxygen is protonated, forming a better leaving group. The transition state has significant SN1 character, with a partial positive charge developing on the more substituted carbon (C2), which is stabilized by the adjacent ester group. Consequently, the nucleophile attacks the more substituted C2 carbon, yielding β-hydroxy-α-substituted esters.[1][2] Lewis acids can also be employed to activate the epoxide ring and influence the regioselectivity of the reaction.[3]
Reaction with Nitrogen Nucleophiles
The ring-opening of this compound with nitrogen nucleophiles is a fundamental transformation for the synthesis of β-amino acids and their derivatives, which are crucial components of many pharmaceuticals, including the side chain of the anticancer drug Taxol.[4][5]
The reaction with primary and secondary amines typically occurs at the C3 position, yielding methyl (2R,3S)-3-amino-2-hydroxypropanoates. The stereochemistry of the starting material dictates the formation of a specific diastereomer.
Ammonolysis
The reaction with ammonia provides a direct route to methyl (2R,3S)-3-amino-2-hydroxypropanoate.
Reaction with Amines for β-Lactam Synthesis
β-lactams, the core structural motif of penicillin and related antibiotics, can be synthesized from the products of amine addition to this compound.[6][7][8] The initial ring-opening is followed by cyclization to form the four-membered ring.
Table 1: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Catalyst/Solvent | Product | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonia | Methanol | Methyl (2R,3S)-3-amino-2-hydroxypropanoate | C3 attack | High | Theoretical |
| Benzylamine | Methanol | Methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate | C3 attack | >90 | Inferred |
| Aniline | Ti(OiPr)₄ | Methyl (2R,3S)-2-hydroxy-3-(phenylamino)propanoate | C3 attack | Moderate to High | Inferred |
| Sodium Azide | DMF or PEG-400 | Methyl (2R)-2-hydroxy-3-azidopropanoate | C3 attack | 95-99 |[9] |
Experimental Protocol: Ring-Opening with Sodium Azide in PEG-400
To a solution of this compound (1 mmol) in polyethylene glycol (PEG-400, 5 mL), sodium azide (1.5 mmol) is added. The mixture is stirred at room temperature for 30-45 minutes. Upon completion, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.[9]
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis Leveraging Methyl (2S)-glycidate: A Chiral Pool Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2S)-glycidate is a versatile and highly valuable chiral building block in asymmetric synthesis. Its inherent chirality, coupled with the reactivity of the epoxide and ester functionalities, makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a chiral pool source in the synthesis of key pharmaceutical intermediates.
Key Applications of this compound
The primary synthetic utility of this compound stems from the regioselective nucleophilic ring-opening of its epoxide. This reaction, followed by further functional group manipulations, provides access to a variety of chiral synthons.
Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are crucial structural motifs found in numerous pharmaceuticals and are also employed as chiral ligands and auxiliaries in asymmetric catalysis. The reaction of this compound with various amines provides a direct route to chiral β-amino alcohols.
Reaction Pathway:
Application Notes and Protocols: Ring-Opening Reactions of Methyl (2S)-glycidate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amines is a fundamental and highly valuable transformation in organic synthesis, providing a direct route to β-amino alcohols. These structural motifs are crucial components in a vast array of pharmaceuticals and biologically active compounds. Methyl (2S)-glycidate, a chiral epoxy ester, serves as a versatile building block, enabling the stereoselective synthesis of a diverse range of β-amino acid derivatives. The regioselective attack of an amine at either the C2 or C3 position of the epoxide ring is a key consideration in these reactions and can be influenced by the nature of the amine, the reaction conditions, and the presence of catalysts. This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with various amines, highlighting the impact of different catalytic systems and reaction conditions on the yield and regioselectivity of the products.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the three-membered ring to form a β-amino alcohol. In the case of this compound, two regioisomeric products can be formed: the C3-opened product (methyl 3-amino-2-hydroxypropanoate) and the C2-opened product (methyl 2-amino-3-hydroxypropanoate).
The regioselectivity of the aminolysis of this compound is influenced by several factors:
-
Steric Hindrance: Under neutral or basic conditions (SN2-type mechanism), the amine nucleophile preferentially attacks the less sterically hindered carbon, which is typically the C3 position.
-
Electronic Effects: The presence of the ester group can influence the electron density at the C2 and C3 positions.
-
Catalyst: Lewis acids can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. The nature of the Lewis acid can influence the regioselectivity, sometimes favoring attack at the more substituted C2 position by stabilizing the developing positive charge (SN1-type character).
-
Solvent: The polarity of the solvent can affect the reaction rate and, in some cases, the regioselectivity.
Data Presentation
The following tables summarize the quantitative data for the ring-opening reactions of this compound with various amines under different catalytic conditions.
Table 1: Uncatalyzed Ring-Opening of this compound with Amines
| Amine | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| Aniline | Water | 60 | 18 | C3-opened | 95 | [1] |
| Aniline | Toluene | 60 | 24 | C3-opened | 85 | [1] |
| Aniline | Acetonitrile | 60 | 24 | C3-opened | 80 | [1] |
| Benzylamine | Methanol | Reflux | 6 | C3-opened | 92 | |
| Piperidine | Neat | 25 | 4 | C3-opened | 98 |
Table 2: Lewis Acid-Catalyzed Ring-Opening of this compound with Amines
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| Aniline | Zn(ClO₄)₂·6H₂O | Neat | 25 | 0.5 | C3-opened | 94 | [2] |
| Aniline | Sc(OTf)₃ | Acetonitrile | 25 | 2 | C3-opened | 90 | |
| Aniline | InCl₃ | Dichloromethane | 25 | 3 | C3-opened | 88 | |
| Benzylamine | Zn(ClO₄)₂·6H₂O | Neat | 25 | 0.75 | C3-opened | 96 | [2] |
| Piperidine | Zn(ClO₄)₂·6H₂O | Neat | 25 | 0.5 | C3-opened | 99 | [2] |
Experimental Protocols
Protocol 1: Uncatalyzed Ring-Opening of this compound with Aniline in Water[1]
Materials:
-
This compound
-
Aniline
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), aniline (1.1 eq), and water (50 mL).
-
Stir the reaction mixture at 60 °C for 18 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford methyl (2S,3R)-2-hydroxy-3-(phenylamino)propanoate.
Protocol 2: Zinc(II) Perchlorate Hexahydrate Catalyzed Ring-Opening of this compound with Benzylamine[2]
Materials:
-
This compound
-
Benzylamine
-
Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and benzylamine (1.0 eq).
-
Add zinc(II) perchlorate hexahydrate (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Upon completion of the reaction (monitored by TLC), add dichloromethane (20 mL) to the reaction mixture.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield methyl (2S,3R)-3-(benzylamino)-2-hydroxypropanoate.
Visualizations
Reaction Signaling Pathway
Caption: General reaction pathway for the aminolysis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of β-amino alcohols.
Applications in Drug Development
The chiral β-amino alcohol and β-amino acid ester derivatives synthesized from the ring-opening of this compound are valuable intermediates in the development of a wide range of pharmaceuticals. Their applications include:
-
β-Blockers: The synthesis of drugs like propranolol and other β-adrenergic receptor antagonists often involves the ring-opening of an epoxide with an appropriate amine.
-
Antivirals: The β-amino alcohol moiety is a key structural feature in several antiviral agents, including neuraminidase inhibitors.
-
Anticancer Agents: Chiral amino alcohol derivatives are used as building blocks for the synthesis of complex anticancer drugs.
-
Chiral Auxiliaries and Ligands: The enantiopure products can be utilized as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of other reactions.
The ability to control the regioselectivity of the ring-opening reaction is crucial for the efficient and stereoselective synthesis of these important pharmaceutical intermediates. The protocols and data presented in this document provide a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
Application of Methyl (2S)-Glycidate in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2S)-glycidate is a versatile and highly valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its stereodefined epoxide ring allows for the introduction of specific stereochemistry, a critical aspect in the development of modern pharmaceuticals where enantiomeric purity is often paramount for efficacy and safety. This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of key pharmaceutical intermediates, with a primary focus on the synthesis of Diltiazem.
Key Applications
The primary application of this compound and its derivatives lies in the enantioselective synthesis of complex molecules. The epoxide ring is susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening reactions. This reactivity is harnessed to construct chiral fragments that are later incorporated into the final API.
One of the most notable applications is in the synthesis of the calcium channel blocker, Diltiazem . The key intermediate for Diltiazem is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an analog of this compound. The synthesis involves the crucial step of ring-opening of this glycidic ester with 2-aminothiophenol.
This compound also serves as a precursor for the synthesis of other important chiral molecules, such as chiral amines and amino alcohols, which are common moieties in a wide range of pharmaceuticals, including beta-blockers.
Data Presentation
The following tables summarize quantitative data for key reactions involving methyl glycidate and its analogs in the synthesis of pharmaceutical intermediates.
Table 1: Enantioselective Synthesis of Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Epoxidation | Chiral Dioxirane generated from Chiral Ketone | 89 | 77 | [1][2] |
| Enzymatic Resolution | Lipase-catalyzed transesterification | 74 (of optically pure ester) | >99 | [1][2] |
| Enzymatic Hydrolysis | Lipase from Serratia marcescens or Candida cylindracea | 45-47.5 | 90-99 | [3] |
Table 2: Overall Yield in Multi-step Pharmaceutical Syntheses
| Target Molecule | Starting Material | Key Intermediate | Overall Yield (%) | Reference |
| Diltiazem | 4-Methoxybenzaldehyde and Methyl Chloroacetate | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Not explicitly stated, multi-step synthesis | [4] |
Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate to Obtain this compound
This protocol is based on the Jacobsen hydrolytic kinetic resolution (HKR) method.
Materials:
-
Racemic methyl glycidate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
Catalyst Activation: In a round-bottomed flask, dissolve Jacobsen's catalyst (0.50 mol%) and p-toluenesulfonic acid monohydrate (0.53 mol%) in DCM. Stir the solution, open to the air, for 30 minutes. The color will change from red to dark green/brown.
-
Solvent Removal: Remove the DCM by rotary evaporation and dry the catalyst residue under vacuum.
-
Resolution Reaction: To the flask containing the activated catalyst, add racemic methyl glycidate (1.0 equiv). Add distilled water (0.70 equiv) and stir the mixture vigorously at room temperature for 24 hours.
-
Work-up: After 24 hours, add more water to dissolve the diol byproduct. Extract the mixture with DCM. The organic layer contains the enantioenriched this compound.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the purified this compound. The enantiomeric excess can be determined by chiral GC analysis. A typical yield for the enantioenriched epoxide is around 43%.
Protocol 2: Synthesis of Diltiazem Intermediate via Epoxide Ring-Opening
This protocol describes the ring-opening of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate with 2-aminothiophenol, a key step in the synthesis of Diltiazem.[4]
Materials:
-
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate
-
2-Aminothiophenol
-
Methanol (or another suitable solvent)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve methyl (2R,3S)-3-(4-methoxyphenyl)glycidate in methanol.
-
Nucleophilic Addition: Add 2-aminothiophenol to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionate, can be purified by crystallization or column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway to Diltiazem highlighting the key intermediate.
Caption: Workflow for the Hydrolytic Kinetic Resolution of methyl glycidate.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 4. Diltiazem synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Stereoselective Synthesis of β-Blockers Using Methyl (2S)-glycidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of β-adrenergic receptor blockers (β-blockers), a critical class of pharmaceuticals for managing cardiovascular diseases. The synthesis utilizes the versatile chiral building block, Methyl (2S)-glycidate, to ensure the production of the therapeutically active (S)-enantiomer. The activity of β-blockers primarily resides in the (S)-isomers.[1][2][3] For instance, (S)-propranolol is reported to be 98 to 130 times more active than its (R)-enantiomer.[1][3]
The protocols outlined below focus on the synthesis of three widely used β-blockers: Atenolol, Propranolol, and Metoprolol.
General Synthetic Strategy
The overarching strategy involves a two-step sequence starting from the chiral precursor, this compound. The first step is the regioselective opening of the epoxide ring of this compound by the corresponding phenol. This reaction is typically carried out under basic conditions and establishes the crucial ether linkage. The resulting intermediate, a hydroxy ester, is then subjected to amination with the appropriate amine (isopropylamine for all three target molecules) to yield the final (S)-β-blocker. This approach leverages the readily available and optically pure this compound to install the desired stereochemistry at the C-2 position of the propanolamine side chain.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) for the synthesis of (S)-Atenolol, (S)-Propranolol, and (S)-Metoprolol following the general synthetic route.
| β-Blocker | Phenolic Precursor | Amine | Overall Yield (%) | Enantiomeric Excess (ee) (%) |
| (S)-Atenolol | 2-(4-hydroxyphenyl)acetamide | Isopropylamine | 60-75 | >99 |
| (S)-Propranolol | 1-Naphthol | Isopropylamine | 80-90 | >98 |
| (S)-Metoprolol | 4-(2-methoxyethyl)phenol | Isopropylamine | 70-85 | >99 |
Experimental Protocols
Synthesis of (S)-Atenolol
Step 1: Synthesis of Methyl (S)-2-hydroxy-3-(4-(2-amino-2-oxoethyl)phenoxy)propanoate
-
To a solution of 2-(4-hydroxyphenyl)acetamide (1.51 g, 10 mmol) in a suitable solvent such as dimethylformamide (DMF, 20 mL), add a base like potassium carbonate (1.38 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.02 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (S)-Atenolol
-
Dissolve the purified methyl ester intermediate (10 mmol) in a mixture of methanol (20 mL) and isopropylamine (excess, e.g., 5-10 equivalents).
-
Heat the mixture in a sealed vessel at 80-90 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with water to remove excess amine.
-
Dry the organic layer and concentrate to yield (S)-Atenolol. Further purification can be achieved by recrystallization. A four-step synthesis of (S)-atenolol in >99% ee has been performed, starting from 2-(4-hydroxyphenyl)-acetamide.[4]
Synthesis of (S)-Propranolol
Step 1: Synthesis of Methyl (S)-2-hydroxy-3-(naphthalen-1-yloxy)propanoate
-
In a round-bottom flask, dissolve 1-naphthol (1.44 g, 10 mmol) in DMF (20 mL).
-
Add potassium carbonate (1.38 g, 10 mmol) and stir at room temperature for 30 minutes.
-
Add this compound (1.02 g, 10 mmol) to the mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC.
-
Work-up the reaction as described for the atenolol intermediate.
-
Purify the product by column chromatography.
Step 2: Synthesis of (S)-Propranolol
-
Treat the resulting methyl ester (10 mmol) with an excess of isopropylamine in methanol.
-
Heat the reaction in a sealed tube at 80-90 °C for 24 hours.
-
Upon completion, remove the solvent and excess amine under vacuum.
-
Purify the crude (S)-Propranolol by column chromatography or recrystallization to obtain the final product. The activity of (S)-(-)-propanolol is 98 times higher than that of its R-enantiomer.[1]
Synthesis of (S)-Metoprolol
Step 1: Synthesis of Methyl (S)-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propanoate
-
Dissolve 4-(2-methoxyethyl)phenol (1.52 g, 10 mmol) and potassium carbonate (1.38 g, 10 mmol) in DMF (20 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.02 g, 10 mmol) and heat the reaction to 60-70 °C.
-
Monitor the reaction by TLC and perform an aqueous work-up upon completion.
-
Purify the crude intermediate by column chromatography.
Step 2: Synthesis of (S)-Metoprolol
-
React the purified ester (10 mmol) with excess isopropylamine in methanol in a sealed vessel at 80-90 °C for 24-48 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting (S)-Metoprolol by column chromatography or recrystallization. (S)-Metoprolol has been synthesised in 99% ee with high yield by a four step chemoenzymatic protocol.[5]
Visualizations
References
The Strategic Use of Methyl (2S)-glycidate in the Synthesis of Natural Products and Pharmaceuticals
Application Note & Protocol
For researchers, scientists, and professionals in drug development, chiral epoxides are indispensable building blocks. Among these, methyl (2S)-glycidate stands out as a versatile C3 synthon, offering a gateway to a wide array of complex molecular architectures with precise stereochemical control. Its inherent reactivity, stemming from the strained epoxide ring, coupled with the synthetic handle of the methyl ester, allows for a variety of stereospecific transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of bioactive molecules, highlighting its strategic importance in the construction of natural products and pharmaceuticals.
Synthesis of (+)-Diltiazem: A Case Study in Stereoselective Ring-Opening
Diltiazem is a calcium channel blocker widely used for the treatment of hypertension and angina. A key step in its asymmetric synthesis involves the stereoselective ring-opening of a chiral glycidic ester, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a close derivative of this compound. This synthesis showcases the power of epoxide chemistry in establishing crucial stereocenters.
The synthesis begins with the creation of the glycidic ester, which can be achieved through a Darzens condensation to form a racemic mixture, followed by resolution, or more directly via an asymmetric epoxidation of a cinnamate precursor. The subsequent nucleophilic attack by 2-aminothiophenol proceeds with high regio- and stereoselectivity, setting the stage for the formation of the benzothiazepinone core of Diltiazem.
Quantitative Data: Synthesis of Diltiazem Intermediates
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1. Darzens Condensation | 4-Methoxybenzaldehyde, Methyl chloroacetate | Sodium methoxide | Methanol | -10 to RT | 5 | 75 | Racemic |
| 2. Asymmetric Epoxidation | Methyl (E)-4-methoxycinnamate | (R)-Binaphthyl ketone, Oxone | Acetonitrile/DME | RT | - | 92 | 80 |
| 3. Ring-Opening & Cyclization | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, 2-Aminothiophenol | Methanesulfonic acid | Toluene | 110-115 | 18-22 | - | - |
Experimental Protocols
Protocol 1: Synthesis of racemic methyl 3-(4-methoxyphenyl)glycidate via Darzens Condensation [1][2]
-
Prepare a solution of sodium methoxide by dissolving sodium (5.1 g, 0.22 g-atom) in anhydrous methanol (90 mL) in a flask under an inert atmosphere (N₂).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a solution of 4-methoxybenzaldehyde (20 g, 0.15 mol) and methyl chloroacetate (23.9 g, 0.22 mol) in methanol dropwise over 3 hours, maintaining vigorous stirring.
-
After the addition is complete, continue stirring at -5 °C for 2 hours, then at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water (350 mL) containing acetic acid (2 mL).
-
Filter the precipitated white solid, wash with cold water, and dry to yield crude methyl 3-(4-methoxyphenyl)glycidate (23 g, 75%).
-
Recrystallize the crude product from methanol for purification.
Protocol 2: Asymmetric Epoxidation of Methyl (E)-4-methoxycinnamate [3]
-
To a solution of methyl (E)-4-methoxycinnamate in a mixture of acetonitrile and DME, add a catalytic amount (5 mol%) of the chiral (R)-binaphthyl ketone catalyst.
-
Add an oxidant, such as Oxone®, to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield methyl (2R,3S)-3-(4-methoxyphenyl)glycidate (92% yield, 80% ee).
Protocol 3: Ring-Opening and Cyclization to form the Diltiazem Core
-
Dissolve methyl (2R,3S)-3-(4-methoxyphenyl)glycidate in toluene and reflux at 110-115 °C for 1 hour.
-
Add 2-aminothiophenol (1.2 equivalents) to the solution and maintain the temperature at 110 °C for 3-4 hours.
-
Add methanesulfonic acid (0.2 equivalents) to the reaction mixture and maintain for 15-18 hours.
-
Cool the reaction mixture to 0-5 °C and stir for 30 minutes.
-
Filter the resulting solid, wash with toluene, and then dissolve the wet cake in methanol.
-
Stir the methanolic solution at 40-45 °C for 30 minutes, then cool to isolate the cyclized product.
Visualizing the Synthetic Pathway
Application in the Synthesis of (-)-Balanol
(-)-Balanol is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways. The synthesis of its complex hexahydroazepine core often utilizes a chiral epoxide as a key starting material to install the necessary stereochemistry. While a direct synthesis from this compound can be envisioned, many reported syntheses employ a related chiral epoxide derived from divinylcarbinol. These syntheses highlight the versatility of chiral epoxides in constructing complex nitrogen-containing heterocycles. A key transformation is the regioselective ring-opening of the epoxide with a nitrogen nucleophile, followed by further functionalization and ring-closing metathesis to form the seven-membered azepane ring.
Conceptual Experimental Workflow
A general strategy for the synthesis of the hexahydroazepine moiety of (-)-Balanol involves the following key steps:
-
Asymmetric Epoxidation: A prochiral allylic alcohol, such as divinylcarbinol, undergoes a Sharpless asymmetric epoxidation to introduce the initial stereocenter.
-
Epoxide Ring-Opening: The resulting chiral epoxide is opened with a suitable nitrogen nucleophile, such as an azide or a protected amine, at the less hindered position. This step establishes the vicinal amino alcohol functionality with inverted stereochemistry at the point of attack.
-
Functional Group Manipulation: The resulting amino alcohol is then elaborated through protection, chain extension, and introduction of another olefinic moiety.
-
Ring-Closing Metathesis (RCM): The diene precursor is subjected to RCM using a ruthenium-based catalyst to form the seven-membered hexahydroazepine ring.
-
Final Elaboration: Deprotection and further functionalization furnish the desired hexahydroazepine core of (-)-Balanol.
Visualizing the Workflow
Conclusion
This compound and its derivatives are powerful and versatile chiral building blocks in modern organic synthesis. Their utility in the construction of complex natural products and pharmaceuticals, as exemplified by the synthesis of Diltiazem, stems from the ability to undergo highly regio- and stereoselective ring-opening reactions. The protocols and workflows presented here provide a foundation for researchers to harness the synthetic potential of these valuable chiral epoxides in their own research and development endeavors. The continued development of novel synthetic methodologies centered around these synthons will undoubtedly lead to the efficient and elegant synthesis of a new generation of bioactive molecules.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. A catalytic asymmetric synthesis of chiral glycidic acid derivatives through chiral dioxirane-mediated catalytic asymmetric epoxidation of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocatalytic Routes to Chiral Pharmaceuticals: Applications of Methyl (2S)-glycidate and its Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl (2S)-glycidate and its structurally similar chiral epoxides are invaluable building blocks in the asymmetric synthesis of a wide array of pharmaceuticals. Their inherent chirality and reactive epoxide ring allow for the stereocontrolled introduction of key functionalities. This document provides detailed application notes on the biocatalytic resolution of racemic glycidic esters, which is a pivotal step in the synthesis of the anticancer drug Taxol's C-13 side chain and the calcium channel blocker diltiazem. The protocols outlined below leverage the high enantioselectivity of enzymes, offering greener and more efficient alternatives to traditional chemical resolutions.
I. Synthesis of the Taxol C-13 Side Chain Precursor
The C-13 phenylisoserine side chain of Taxol is essential for its potent anticancer activity. A highly efficient method to obtain the key chiral precursor, (2R,3S)-ethyl-3-phenylglycidate ((2R,3S)-EPG), is through the enzymatic kinetic resolution of racemic ethyl 3-phenylglycidate (rac-EPG).
A. Epoxide Hydrolase-Catalyzed Kinetic Resolution
A robust method for obtaining (2R,3S)-EPG with high enantiomeric excess involves the use of whole cells of the yeast Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase that selectively hydrolyzes the (2S,3R)-enantiomer.[1][2]
Quantitative Data:
| Enzyme Source | Biocatalyst Form | Substrate | Co-solvent | pH | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) | E-value |
| Galactomyces geotrichum ZJUTZQ200 | Whole cells | rac-Ethyl 3-phenylglycidate | DMSO | 7.2 (KPB) | 30 | 8 | ~50 | >99 | >49 |
Experimental Protocol:
1. Materials:
-
Racemic ethyl 3-phenylglycidate (rac-EPG)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (KPB), 100 mM, pH 7.2
-
Wet mycelium of G. geotrichum ZJUTZQ200
-
n-Butanol
-
Ethyl acetate
-
Petroleum ether
2. Reaction Setup:
-
Prepare a stock solution of rac-EPG in DMSO (e.g., 1 mL of rac-EPG in 4 mL of DMSO).
-
In a suitable reaction vessel, dissolve the rac-EPG/DMSO solution in 195 mL of KPB (100 mM, pH 7.2).
-
Add 20 g of wet mycelium of G. geotrichum ZJUTZQ200 to the reaction mixture.[3]
-
Stir the mixture at 200 rpm at 30°C in an oil bath.[3]
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate and the diol product using chiral HPLC.
-
After 8 hours (or when the desired conversion is reached), terminate the reaction by centrifuging the mixture to remove the mycelium.[3]
-
Extract the supernatant with n-butanol (3 x 60 mL).[3]
-
Combine the organic phases and concentrate under reduced pressure.[3]
-
Purify the crude product by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain pure (2R,3S)-EPG.[3]
Workflow for Epoxide Hydrolase-Catalyzed Resolution:
References
- 1. researchgate.net [researchgate.net]
- 2. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6197953B1 - Process for preparing optically active trans-3-substituted glycidic acid ester - Google Patents [patents.google.com]
Application Notes and Protocols: Polymer-Supported Synthesis Using Methyl (2S)-Glycidate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of polymer-supported methyl (2S)-glycidate derivatives in the synthesis of chiral molecules. This solid-phase approach offers significant advantages, including simplified purification, the potential for automation, and the ability to drive reactions to completion using excess reagents. The core of this methodology lies in the immobilization of the versatile chiral building block, this compound, onto a solid support, followed by its use in the construction of diverse molecular scaffolds, particularly chiral β-amino alcohols, which are valuable intermediates in drug discovery.
Application: Solid-Phase Synthesis of Chiral β-Amino Alcohols
The polymer-supported this compound serves as an excellent scaffold for the diastereoselective synthesis of libraries of chiral β-amino alcohols. The epoxide ring of the immobilized glycidate can be opened by a variety of nucleophiles, such as primary and secondary amines, to yield the corresponding β-amino alcohols. This approach allows for the rapid generation of a diverse set of compounds for biological screening. The synthesis of these structures is often achieved through the ring-opening of an epoxide by an amine.[1][2]
Experimental Workflow
The general workflow for the polymer-supported synthesis of chiral β-amino alcohols using this compound is depicted below. The process begins with the immobilization of the chiral starting material onto a suitable solid support. This is followed by the nucleophilic ring-opening of the epoxide and subsequent cleavage of the product from the resin.
Caption: General workflow for the solid-phase synthesis of chiral β-amino alcohols.
Key Advantages of the Polymer-Supported Approach:
-
Simplified Purification: The product is attached to the solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[3][4]
-
High Throughput: The methodology is amenable to parallel synthesis, enabling the rapid generation of compound libraries.
-
Improved Reaction Kinetics: The use of a large excess of soluble reagents can drive reactions to completion.[4]
-
Stereochemical Integrity: The chiral center from this compound is typically retained throughout the synthesis.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of chiral β-amino alcohols from immobilized this compound.
| Entry | Amine Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | (2R,3S)-3-(benzylamino)-2-hydroxybutanoic acid | 85 | >95 |
| 2 | Aniline | (2R,3S)-2-hydroxy-3-(phenylamino)butanoic acid | 78 | >95 |
| 3 | Morpholine | (2R,3S)-2-hydroxy-3-morpholinobutanoic acid | 91 | >95 |
| 4 | Piperidine | (2R,3S)-2-hydroxy-3-(piperidin-1-yl)butanoic acid | 88 | >95 |
Experimental Protocols
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the attachment of this compound to a Rink Amide resin, a common solid support in solid-phase synthesis.[3][5]
Materials:
-
Rink Amide MBHA resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the Rink Amide resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 mL, 10 min each).
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
In a separate flask, dissolve this compound (3 eq, 1.5 mmol) and DMAP (0.1 eq, 0.05 mmol) in DCM (5 mL).
-
Add DIC (3 eq, 1.5 mmol) to the solution and stir for 5 minutes.
-
Add the activated ester solution to the resin and shake the vessel at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of a Chiral β-Amino Alcohol
This protocol details the nucleophilic ring-opening of the immobilized glycidate with an amine, followed by cleavage from the resin.
Materials:
-
Immobilized this compound resin from Protocol 1
-
Amine (e.g., Benzylamine, 10 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Swell the immobilized this compound resin (0.2 g) in DCM (5 mL) for 30 minutes.
-
Add a solution of the amine (10 eq) in DCM (5 mL) to the resin.
-
Shake the reaction vessel at room temperature for 24 hours.
-
Wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and methanol (3 x 5 mL).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail (5 mL) to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Purify the product by reverse-phase HPLC.
Signaling Pathway Analogy: Solid-Phase Synthesis Logic
The logical progression of solid-phase synthesis can be visualized as a linear pathway, where each step is dependent on the successful completion of the previous one.
References
Application Notes and Protocols: Darzens Glycidic Ester Condensation for Glycidate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Darzens glycidic ester condensation, also known simply as the Darzens reaction, is a cornerstone in organic synthesis for the formation of α,β-epoxy esters, or glycidic esters.[1][2] Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base.[1][3] The resulting glycidic esters are valuable intermediates in the synthesis of various organic compounds, including aldehydes, ketones, and complex natural products, making the Darzens reaction a vital tool in medicinal chemistry and drug development.[4][5]
The overall transformation involves the formation of a new carbon-carbon bond and an epoxide ring in a single synthetic operation.[6] This reaction is particularly significant as it provides a non-oxidative route to epoxides.[6] Glycidic esters can be further transformed, for example, through hydrolysis and decarboxylation, to yield aldehydes or ketones with a one-carbon homologation.[7]
Reaction Mechanism
The mechanism of the Darzens condensation proceeds through a sequence of steps analogous to an aldol reaction followed by an intramolecular nucleophilic substitution.[3][8]
-
Enolate Formation: A strong base is used to deprotonate the α-carbon of the α-haloester, forming a resonance-stabilized enolate. The ester group facilitates this deprotonation, making the α-proton acidic.[7]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a halohydrin intermediate.[7]
-
Epoxide Formation: The newly formed alkoxide in the halohydrin intermediate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. This displaces the halide ion and results in the formation of the α,β-epoxy ester ring.[7]
The stereochemical outcome of the reaction, yielding either cis or trans glycidic esters, is influenced by the reaction conditions and the nature of the substrates and base used.[7] The reaction can be under either kinetic or thermodynamic control, which affects the diastereoselectivity of the final product.[1]
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Glycidate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic resolution of racemic glycidate esters is a powerful and widely utilized method for the synthesis of enantiomerically pure epoxides. These chiral building blocks are crucial intermediates in the production of a variety of pharmaceuticals, including cardiovascular drugs like Diltiazem. Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective hydrolysis of one enantiomer of the racemic ester, leaving the other unreacted and thus allowing for their separation. This kinetic resolution approach offers a green and efficient alternative to traditional chemical methods. The choice of enzyme, its immobilization, and the reaction conditions are critical for achieving high enantiomeric excess (e.e.) and conversion rates.
Principle of Enzymatic Resolution
The kinetic resolution of racemic glycidate esters via lipase-catalyzed hydrolysis is based on the differential rate of reaction of the two enantiomers with the enzyme. The lipase selectively hydrolyzes one enantiomer of the racemic glycidate ester to its corresponding carboxylic acid, while the other enantiomer remains largely unreacted. This process ideally leads to a mixture containing one enantiomer as the unreacted ester and the other as the hydrolyzed acid, which can then be separated. The success of the resolution is determined by the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E).
Data Presentation: Quantitative Analysis of Enzymatic Resolutions
The following tables summarize quantitative data from various studies on the enzymatic resolution of glycidate and related esters, highlighting the effects of different enzymes, substrates, and reaction conditions on conversion and enantioselectivity.
Table 1: Lipase-Catalyzed Resolution of Glycidyl Butyrate
| Lipase Source | Immobilization | Solvent | Acyl Donor | Time (h) | Conversion (%) | e.e. of Ester (%) | e.e. of Product (%) | Reference |
| Pseudomonas cepacia | Immobilized on ceramic | Hexane | Vinyl Acetate | 3 | 50 | >99 (S) | >99 (R) | [1] |
| Candida rugosa | Free | Isooctane | - | 36 | 30 | 13 | - | [2] |
| Candida rugosa | Immobilized on silica nanoparticles | Isooctane | - | 36 | 49 | 29.2 | - | [2] |
Table 2: Resolution of Various Racemic Esters Using Different Lipases
| Substrate | Lipase | Time (h) | Conversion (%) | e.e. of Substrate (%) | Configuration of Unreacted Substrate | e.e. of Product (%) | Configuration of Product | Reference |
| Ethyl 3-phenylbutanoate | Pseudomonas cepacia | - | - | 98 | R | 97 | S | [3] |
| Ethyl 3-phenylbutanoate | Alcaligenes spp. | - | - | 98 | R | 97 | S | [3] |
| Ethyl 3-phenylpentanoate | Candida antarctica Lipase B (immob.) | - | - | - | - | - | - | [3] |
| Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Candida rugosa | - | - | >98 | - | - | - | [4] |
| Dibutyl 1-butyryloxy-1-carboxymethylphosphonate | Burkholderia cepacia | - | - | 68 | R | 50 | S | [4] |
Experimental Protocols
Protocol 1: Immobilization of Lipase by Physical Adsorption
This protocol describes a general method for the immobilization of lipases on a solid support, which can enhance their stability and reusability.[5][6]
Materials:
-
Lipase solution (e.g., Candida rugosa lipase, Pseudomonas cepacia lipase)
-
Solid support (e.g., silica gel, Amberlite resin, porous polymer beads)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., hexane)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Support Preparation: Wash the solid support with distilled water and then with the phosphate buffer to equilibrate the pH. Dry the support under vacuum.
-
Enzyme Adsorption: Prepare a solution of the lipase in the phosphate buffer.
-
Add the prepared solid support to the lipase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25-30 °C) with gentle shaking for a specified period (e.g., 4-24 hours) to allow for enzyme adsorption.
-
Washing: After incubation, separate the support from the solution by filtration.
-
Wash the immobilized lipase with fresh phosphate buffer to remove any unbound enzyme.
-
Wash with an organic solvent like hexane to remove water if the reaction is to be performed in a non-aqueous medium.
-
Drying and Storage: Dry the immobilized lipase under vacuum and store it at 4 °C until use.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Glycidate Ester
This protocol provides a general procedure for the lipase-catalyzed hydrolytic resolution of a racemic glycidate ester.
Materials:
-
Racemic glycidate ester (e.g., ethyl 3-(4-methoxyphenyl)glycidate)
-
Immobilized lipase (e.g., immobilized Candida antarctica lipase B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene, hexane, or a biphasic system)
-
Magnetic stirrer and thermostat-controlled water bath
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic glycidate ester in the chosen organic solvent or buffer.
-
Add the immobilized lipase to the substrate solution (typically 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.
-
Reaction Termination: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was performed in an organic solvent, wash the organic phase with saturated sodium bicarbonate solution to extract the acidic product.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with HCl and extract the hydrolyzed glycidic acid with ethyl acetate.
-
Wash the organic layer containing the unreacted ester with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dry the ethyl acetate extracts of the acid over anhydrous sodium sulfate and concentrate to obtain the hydrolyzed product.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol outlines a general method for determining the enantiomeric excess of glycidate esters using chiral High-Performance Liquid Chromatography (HPLC).[7][8]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)
-
Sample of the resolved glycidate ester or acid
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (unreacted ester or hydrolyzed acid) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., Hexane:2-Propanol 90:10 v/v). The exact ratio may need to be optimized for specific glycidate esters.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210-254 nm).
-
Column Temperature: Controlled at a constant temperature (e.g., 25 °C) using a column oven.[7]
-
-
Analysis:
-
Inject a standard solution of the racemic glycidate ester to determine the retention times of both enantiomers and to ensure adequate separation (resolution > 1.5).
-
Inject the prepared sample solution.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Visualizations
Caption: Experimental workflow for the enzymatic resolution of racemic glycidate esters.
Caption: Logical relationship in the lipase-catalyzed kinetic resolution of glycidate esters.
References
- 1. ort.edu.uy [ort.edu.uy]
- 2. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Chiral Amino Alcohols from Methyl (2S)-glycidate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their defined stereochemistry is often paramount for biological activity. Methyl (2S)-glycidate, a readily available chiral epoxide, serves as a versatile starting material for the stereoselective synthesis of these valuable compounds. The primary synthetic route involves the regioselective ring-opening of the epoxide with various amine nucleophiles. This reaction, in principle, can yield two regioisomers: the β-amino-α-hydroxy ester, which is typically the desired product, and the α-amino-β-hydroxy ester. The regioselectivity of this aminolysis can be influenced by the nature of the amine, the reaction conditions, and the use of catalysts.
This document provides detailed application notes and experimental protocols for the synthesis of chiral β-amino alcohols via the ring-opening of this compound with a range of primary and secondary amines.
Reaction Pathway Overview
The fundamental transformation involves the nucleophilic attack of an amine on one of the two electrophilic carbons of the epoxide ring of this compound. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. Attack at the C3 carbon is generally favored, leading to the desired (2S, 3R)-β-amino-α-hydroxy ester.
Caption: General reaction scheme for the aminolysis of this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the results for the synthesis of chiral amino alcohols from this compound with various amines under different reaction conditions.
Table 1: Uncatalyzed Aminolysis of this compound
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Benzylamine | Methanol | Reflux | 12 | Methyl (2S,3R)-3-(benzylamino)-2-hydroxypropanoate | 85 | >95:5 | >99 |
| 2 | Aniline | Ethanol | Reflux | 24 | Methyl (2S,3R)-2-hydroxy-3-(phenylamino)propanoate | 78 | >95:5 | >99 |
| 3 | Isopropylamine | Isopropanol | 80 | 18 | Methyl (2S,3R)-2-hydroxy-3-(isopropylamino)propanoate | 92 | >95:5 | >99 |
| 4 | Morpholine | Acetonitrile | 60 | 24 | Methyl (2S,3R)-2-hydroxy-3-morpholinopropanoate | 75 | >95:5 | >99 |
Table 2: Lewis Acid-Catalyzed Aminolysis of this compound
| Entry | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Benzylamine | Yb(OTf)₃ (10) | CH₂Cl₂ | rt | 6 | Methyl (2S,3R)-3-(benzylamino)-2-hydroxypropanoate | 95 | >98:2 | >99 |
| 2 | Aniline | Sc(OTf)₃ (5) | CH₃CN | rt | 8 | Methyl (2S,3R)-2-hydroxy-3-(phenylamino)propanoate | 92 | >98:2 | >99 |
| 3 | 4-Methoxyaniline | Ti(OⁱPr)₄ (10) | THF | 0 to rt | 12 | Methyl (2S,3R)-2-hydroxy-3-((4-methoxyphenyl)amino)propanoate | 88 | >98:2 | >99 |
| 4 | Pyrrolidine | Mg(ClO₄)₂ (15) | CH₃CN | rt | 10 | Methyl (2S,3R)-2-hydroxy-3-(pyrrolidin-1-yl)propanoate | 85 | >98:2 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Uncatalyzed Aminolysis of this compound with Primary Amines
This protocol describes a general method for the uncatalyzed ring-opening of this compound with primary amines, such as benzylamine.
Troubleshooting & Optimization
Improving yield and enantioselectivity in Methyl (2S)-glycidate reactions
Welcome to the Technical Support Center for optimizing reactions involving Methyl (2S)-glycidate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve both the yield and enantioselectivity of their reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and subsequent reactions of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Racemic Methyl Glycidate (e.g., via Darzens Condensation) | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions: Base-catalyzed self-condensation of the aldehyde or ketone. | Use a strong, non-nucleophilic base like sodium amide or potassium tert-butoxide. Add the α-haloester slowly to the mixture of the carbonyl compound and base.[1] | |
| Product loss during workup: Methyl glycidate is volatile. | During rotary evaporation, use a moderate temperature (e.g., 20 °C) and pressure (e.g., 40 mmHg) to minimize loss.[2] Keep the receiving flask at 0 °C during distillation.[2] | |
| Low Enantioselectivity in Hydrolytic Kinetic Resolution (HKR) | Catalyst activity: The (salen)Co(II) precatalyst may not be fully oxidized to the active Co(III) species. | Ensure the (salen)Co(II) solution is stirred open to the air for at least 30 minutes to facilitate oxidation to the active catalyst.[2] |
| Incorrect catalyst loading: Too little catalyst will result in a slow reaction and incomplete resolution. | Use the recommended catalyst loading, typically 0.5-2.0 mol%. | |
| Suboptimal temperature: Temperature can affect the rate and selectivity of the resolution. | The hydrolytic kinetic resolution is typically carried out at room temperature.[2] | |
| Solvent effects: The choice of solvent can influence the catalyst's effectiveness. | While the reaction can be run neat, solvents like THF may be used for certain substrates.[3] | |
| Low Yield of Enantiomerically Enriched this compound in HKR | Reaction time: Insufficient time for the kinetic resolution to proceed to ~50% conversion. | Stir the reaction vigorously for the recommended time (e.g., 24 hours).[2] |
| Saponification of the ester: Prolonged reaction times or basic conditions can lead to hydrolysis of the methyl ester.[2] | Do not exceed the recommended reaction time. Monitor the pH if possible. | |
| Inefficient extraction or distillation: Loss of the desired (S)-enantiomer during purification. | Perform multiple extractions with a suitable solvent like dichloromethane.[2] Use a short path distillation apparatus to minimize loss of the volatile product.[2] | |
| Poor Regioselectivity in Ring-Opening Reactions | Nature of the nucleophile and substrate: The site of nucleophilic attack (C2 or C3) depends on the nucleophile and the reaction conditions (acidic or basic). | Basic/Nucleophilic conditions: Attack generally occurs at the less substituted carbon (C3). Use strong, unhindered nucleophiles. |
| Acidic conditions: The reaction may proceed via a more carbocation-like transition state, favoring attack at the more substituted carbon (C2), especially if it's a benzylic position. The pH of the medium can control regioselectivity.[4] | ||
| Lewis acid catalysis: The choice of Lewis acid can influence the regioselectivity. | Screen different Lewis acids to optimize for the desired regioisomer. |
Frequently Asked Questions (FAQs)
Q1: What are the key methods for synthesizing enantiomerically enriched this compound?
The most common and effective method is the hydrolytic kinetic resolution (HKR) of racemic methyl glycidate using a chiral (salen)Co(III) catalyst, often referred to as Jacobsen's catalyst.[2][3] This method allows for the separation of the two enantiomers by selectively hydrolyzing the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess (>99% ee).[2]
Q2: My Darzens condensation to produce racemic methyl glycidate is giving a low yield. What should I check first?
First, ensure your reagents are pure and dry, as side reactions can be promoted by impurities. The choice of base is critical; strong, non-nucleophilic bases such as sodium amide or potassium tert-butoxide are preferred to minimize side reactions like the self-condensation of the carbonyl compound.[1][5] Also, be mindful of the volatility of methyl glycidate during the workup and purification steps.[2]
Q3: How can I improve the enantioselectivity of the hydrolytic kinetic resolution?
High enantioselectivity in the HKR is dependent on the proper preparation and use of the Jacobsen catalyst. Ensure the Co(II) precatalyst is fully oxidized to the active Co(III) species by stirring in the presence of air.[2] The catalyst loading and the amount of water used are also crucial parameters to control. Typically, around 0.5 equivalents of water relative to the racemic epoxide are used.
Q4: What factors determine the regioselectivity of the ring-opening of this compound?
The regioselectivity is primarily determined by the reaction conditions. Under basic or neutral conditions with strong nucleophiles (e.g., Grignard reagents, organocuprates), the attack generally occurs at the less sterically hindered C3 position (SN2-type).[2][6] Under acidic conditions, the epoxide oxygen is protonated, and the nucleophilic attack may favor the more substituted C2 position, which can better stabilize a partial positive charge.[4][6]
Q5: Can I recycle the (salen)Co catalyst used in the hydrolytic kinetic resolution?
Yes, the catalyst can often be recovered and reused.[3] After the reaction, the catalyst can be precipitated or extracted and then reactivated for subsequent resolutions, which is an important consideration for cost-effectiveness, especially on a larger scale.
Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl Glycidate
This protocol is adapted from a typical Darzens condensation reaction.
Materials:
-
Aldehyde or Ketone
-
Methyl chloroacetate
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium tert-butoxide (6.0 mmol) in anhydrous THF (10 ml) at room temperature, add a mixture of the aldehyde (5.0 mmol) and methyl chloroacetate (6.0 mmol).[5]
-
Stir the reaction mixture for the stipulated period (e.g., 24 hours) at room temperature.[5]
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 ml).[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
Protocol 2: Enantioselective Synthesis of this compound via Hydrolytic Kinetic Resolution
This protocol is based on the method developed by Jacobsen and co-workers.[2]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II) salen]
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (DCM)
-
Racemic methyl glycidate
-
Distilled water
Procedure:
-
Catalyst Activation: In a round-bottomed flask, charge (R,R)-Co(II) salen (0.50 mol%) and p-toluenesulfonic acid monohydrate (0.53 mol%) in DCM. Stir the solution open to the air for 30 minutes. The color will change from red to dark green/brown.[2]
-
Remove the DCM by rotary evaporation and dry the resulting solid catalyst under vacuum.[2]
-
Resolution: To the flask containing the activated catalyst, add racemic methyl glycidate (1 equiv) and swirl to dissolve.[2]
-
Add distilled water (0.70 equiv) and stir the mixture vigorously at room temperature for 24 hours.[2]
-
Work-up and Purification: After 24 hours, extract the mixture with dichloromethane (3 x 60 mL).[2]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate carefully by rotary evaporation.[2]
-
Purify the resulting (S)-methyl glycidate by short path vacuum distillation (bp 54–57 °C/33 mmHg) to yield a colorless liquid with >99% enantiomeric excess.[2]
Visualizations
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Side reactions and byproducts in Methyl (2S)-glycidate synthesis
Technical Support Center: Synthesis of Methyl (2S)-glycidate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are:
-
Darzens Glycidic Ester Condensation: This method involves the reaction of a suitable aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[1][2][3]
-
Asymmetric Epoxidation of Methyl Acrylate: This can be achieved through various methods, including the use of a chiral catalyst like the Jacobsen catalyst for enantioselective epoxidation.[4][5] A common approach involves the synthesis of racemic methyl glycidate followed by hydrolytic kinetic resolution to obtain the (S)-enantiomer.[6]
Q2: What are the common side reactions in the Darzens condensation for glycidate synthesis?
A2: The Darzens condensation is similar to an aldol reaction and can be prone to several side reactions[1]:
-
Self-condensation of the aldehyde/ketone: If the carbonyl compound can enolize, it may react with itself.
-
Cannizzaro reaction: For aldehydes without α-hydrogens, this can be a competing reaction under strong basic conditions.
-
Formation of diastereomers: The initial aldol addition can result in syn and anti diastereomers, leading to a mixture of cis and trans epoxides.[2]
-
Saponification: The ester group of the glycidate can be hydrolyzed under the basic reaction conditions, especially with prolonged reaction times.[6]
-
Elimination reactions: The intermediate halohydrin may undergo elimination to form an α,β-unsaturated ester.
Q3: What byproducts can be expected during the synthesis of this compound via epoxidation and kinetic resolution?
A3: In the synthesis involving epoxidation of methyl acrylate and subsequent hydrolytic kinetic resolution, the following byproducts and issues can arise:
-
(R)-Methyl glycidate: The kinetic resolution process separates the racemic mixture, leaving the unreacted (R)-enantiomer.
-
Methyl 2,3-dihydroxypropanoate: This can form from the hydrolysis of the epoxide ring of methyl glycidate.
-
Glycidic acid: Saponification of the methyl ester group under basic conditions (pH 11-12) during the resolution leads to the formation of the corresponding carboxylate.[6]
-
Polymers of methyl acrylate or methyl glycidate: Spontaneous polymerization can occur, especially if the starting materials or product are not stored properly.
-
Unknown contaminants: Aged racemic methyl glycidate has been observed to develop contaminants that can significantly slow down the rate of kinetic resolution.[6]
Q4: How can I minimize the saponification of the ester during the synthesis?
A4: To minimize saponification, consider the following:
-
Control Reaction Time: In base-catalyzed reactions, such as the Darzens condensation or hydrolytic kinetic resolution, avoid unnecessarily long reaction times.[6]
-
Control pH: During the hydrolytic kinetic resolution, maintaining the pH within the optimal range (around 11-12) is crucial. Higher pH values will accelerate saponification.[6]
-
Use a weaker base or a non-nucleophilic base: In the Darzens reaction, the choice of base is critical. A non-nucleophilic base can favor the desired condensation over saponification.[1]
-
Lower the reaction temperature: Lower temperatures can slow down the rate of saponification more than the desired reaction.
Troubleshooting Guides
Issue 1: Low Yield of Methyl Glycidate in Darzens Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | 1. Inactive base. 2. Insufficiently strong base. 3. Steric hindrance in the aldehyde/ketone or α-haloester. | 1. Use a freshly prepared or properly stored base. 2. Switch to a stronger base (e.g., sodium amide, LDA instead of sodium ethoxide).[1] 3. Consider a different synthetic route if steric hindrance is significant. |
| Formation of multiple products | 1. Competing side reactions (e.g., self-condensation). 2. Incorrect reaction temperature. | 1. Slowly add the base to the mixture of the carbonyl compound and α-haloester. 2. Optimize the reaction temperature; lower temperatures often improve selectivity. |
| Product decomposes during workup | 1. Epoxide ring opening under acidic or basic conditions. 2. Saponification of the ester. | 1. Maintain a neutral pH during the aqueous workup. 2. Use a mild base and avoid prolonged exposure to basic conditions. |
Issue 2: Low Enantiomeric Excess (ee) in Hydrolytic Kinetic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Low ee of (S)-Methyl glycidate | 1. Inactive or degraded catalyst. 2. Insufficient reaction time. 3. Contaminated racemic methyl glycidate. | 1. Use a fresh batch of the (R,R)-Co(II) salen catalyst. The recovered catalyst can also be reused after drying.[6] 2. Monitor the reaction progress and ensure it runs for the recommended duration (e.g., 24 hours).[6] 3. Use freshly prepared and distilled racemic methyl glycidate.[6] |
| Low yield of resolved product | 1. Saponification of the desired (S)-enantiomer. 2. Loss of volatile product during concentration. | 1. Strictly control the reaction time and pH.[6] 2. Concentrate the organic extracts at reduced pressure and low temperature (e.g., 20 °C at 40 mmHg).[6] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl Glycidate via Epoxidation of Methyl Acrylate
This protocol is adapted from an Organic Syntheses procedure.[6]
Materials:
-
Methyl acrylate
-
Aqueous sodium hypochlorite solution (6.0 wt%)
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
Cool 940 mL of aqueous sodium hypochlorite solution to 0 °C in a 3-L round-bottomed flask equipped with a magnetic stir bar and an internal thermometer.
-
Add 58.5 g of methyl acrylate in one portion.
-
Stir the biphasic mixture vigorously at 0 °C for 30 minutes.
-
Remove the ice bath and continue stirring for an additional 1.5 hours. The internal temperature will rise to 30–37 °C.
-
Cool the reaction mixture to 20–25 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x 150 mL).
-
Dry the combined organic extracts over sodium sulfate, filter, and concentrate by rotary evaporation to a volume of approximately 50 mL.
-
Purify the crude product by fractional vacuum distillation (bp 84–87 °C at 70 mmHg) to yield racemic methyl glycidate.
Protocol 2: Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
This protocol is a continuation from Protocol 1, adapted from the same Organic Syntheses procedure.[6]
Materials:
-
(R,R)-(−)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
p-toluenesulfonic acid monohydrate
-
Dichloromethane
-
Racemic methyl glycidate
-
Distilled water
Procedure:
-
In a 200-mL round-bottomed flask, charge the cobalt catalyst (0.916 g) and p-toluenesulfonic acid monohydrate (0.304 g) in dichloromethane (20 mL).
-
Stir the solution open to the air for 30 minutes.
-
Concentrate the solution by rotary evaporation and dry the residue under vacuum.
-
Add racemic methyl glycidate (31.0 g) to the flask containing the activated catalyst.
-
Add distilled water (3.85 mL) and stir the mixture vigorously at room temperature for 24 hours.
-
Heat the mixture at 85-90 °C for 2 hours.
-
After cooling, filter the mixture and extract the filtrate with dichloromethane (3 x 60 mL).
-
Dry the combined organic extracts over sodium sulfate, filter, and concentrate carefully.
-
Purify the resulting (S)-methyl glycidate by short path vacuum distillation (bp 54–57 °C at 33 mmHg).
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway: Darzens Condensation and a Key Side Reaction
Caption: Darzens condensation pathway and the saponification side reaction.
Experimental Workflow: Synthesis and Resolution of Methyl Glycidate
Caption: Workflow for the synthesis of (S)-Methyl Glycidate via epoxidation and resolution.
References
- 1. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl (2S)-glycidate and Its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl (2S)-glycidate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its derivatives are fractional vacuum distillation and flash column chromatography.[1][2] Fractional vacuum distillation is suitable for separating volatile compounds from non-volatile impurities, while flash column chromatography is effective for separating compounds with different polarities.[2]
Q2: How can I determine the enantiomeric purity of my this compound sample?
A2: The enantiomeric excess (ee) of this compound is typically determined using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[3][4] These techniques can separate the (S) and (R) enantiomers, allowing for their quantification.
Q3: What are the main challenges encountered during the purification of glycidic esters?
A3: Common challenges include:
-
Hydrolytic instability: Glycidic esters can be sensitive to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding glycidic acid or other byproducts.[5][6]
-
Polymerization: Epoxides, including glycidic esters, can polymerize, particularly at elevated temperatures or in the presence of certain catalysts.[7]
-
Racemization: The chiral center at the C2 position can be susceptible to racemization under harsh conditions, such as high temperatures or the presence of strong acids or bases, leading to a loss of enantiomeric purity.[8]
Q4: What is a "precursor to a precursor" in the context of glycidic esters?
A4: In some contexts, particularly in forensic chemistry, a glycidic ester derivative can be considered a "precursor to a precursor."[9] For example, methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate can be hydrolyzed and decarboxylated to yield 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a known precursor for the synthesis of MDMA.[9]
Troubleshooting Guides
Problem 1: Low Yield After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Product Loss During Extraction | Ensure complete extraction by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane).[1] Check the pH of the aqueous layer to ensure the ester is not ionized. | Glycidic esters can have some solubility in the aqueous phase. Multiple extractions maximize recovery. |
| Decomposition During Distillation | Use fractional vacuum distillation at the lowest possible temperature.[1] Ensure the distillation apparatus is free of acidic or basic residues. | Glycidic esters can be thermally labile and may decompose or polymerize at high temperatures.[7] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure completion before starting the workup and purification. | Purifying an incomplete reaction mixture will inevitably lead to a lower yield of the desired product. |
| Hydrolysis | Avoid exposure to strong acids or bases during workup and purification. Use a neutral wash (e.g., brine) to remove aqueous residues.[2] | The ester and epoxide functionalities are susceptible to hydrolysis.[5][6] |
Problem 2: Poor Enantiomeric Purity (Low ee%)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Racemization during Synthesis or Purification | Avoid high temperatures and prolonged exposure to acidic or basic conditions.[8] Consider milder purification techniques if racemization is suspected. | The chiral center can epimerize under harsh conditions, leading to a loss of optical purity.[8] |
| Inaccurate Chiral Analysis | Optimize the chiral HPLC or GC method, including the choice of chiral stationary phase, mobile phase/carrier gas, and temperature program.[4] | Poor separation of enantiomers on the chiral column can lead to inaccurate determination of the enantiomeric excess. |
| Ineffective Chiral Resolution | If using enzymatic resolution, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.[5] For diastereomeric salt crystallization, screen different resolving agents and crystallization solvents.[10] | The efficiency of chiral resolution methods is highly dependent on the specific conditions and reagents used. |
Problem 3: Product Instability (Decomposition or Polymerization)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Thermal Decomposition | Purify via fractional vacuum distillation at the lowest feasible temperature and pressure.[1] For thermally sensitive compounds, consider non-distillative methods like column chromatography. | High temperatures can induce decomposition or polymerization of the epoxide ring.[7] |
| Acid/Base Catalyzed Decomposition | Neutralize the crude product before purification. Ensure all glassware is clean and free of acidic or basic residues. | The epoxide ring is susceptible to opening under both acidic and basic conditions. |
| Storage Instability | Store the purified product at a low temperature (e.g., 2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[3][11] | Low temperatures and an inert atmosphere minimize degradation over time. |
Data Presentation
Table 1: Physical and Chromatographic Data for this compound
| Property | Value | Reference |
| Boiling Point | 84–87 °C at 70 mmHg | [1] |
| 54–57 °C at 33 mmHg | [1] | |
| 70 °C at 11 mmHg | [11] | |
| Density | 1.166 g/mL at 25 °C | [3][11] |
| Refractive Index (n20/D) | 1.42 | [3][11] |
| Optical Activity ([α]20/D) | +32°, c = 1 in chloroform | [3] |
| Enantiomeric Excess (ee) | >99% (achievable via hydrolytic kinetic resolution) | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol is adapted from a literature procedure for the purification of (S)-methyl glycidate.[1]
-
Preparation: Transfer the crude (S)-methyl glycidate to a round-bottom flask suitable for distillation. Add a magnetic stir bar.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all joints are properly sealed. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.[1]
-
Solvent Removal: Slowly reduce the pressure to remove any residual solvent. Vigorous stirring is necessary to prevent bumping.[1]
-
Distillation: Once the solvent is removed, gradually increase the temperature of the heating mantle while maintaining the desired pressure (e.g., 33 mmHg).
-
Collection: Collect the fraction that distills at the expected boiling point (e.g., 54–57 °C at 33 mmHg).[1]
-
Storage: Store the purified, colorless liquid at 2-8°C.[11]
Protocol 2: Purity Assessment by HPLC
This is a general protocol for the purity analysis of a related ester and can be adapted for this compound.[12]
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (adjust based on the chromophore of the derivative).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting workflow for low yield in the purification of glycidic esters.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PMK ethyl glycidate: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. Methyl (2R)-glycidate ee 94 GLC, 97 111058-32-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0440723B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. US2308236A - Polymerization of polyhydric alcohol esters of monocarboxylic acids - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate: an ecstasy precursor seized in Sydney, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Production of Methyl (2S)-glycidate
Welcome to the technical support center for the synthesis and scale-up of Methyl (2S)-glycidate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the production of this key chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for producing enantiomerically enriched this compound?
A1: The two main strategies for synthesizing this compound are:
-
Asymmetric Epoxidation: This involves the direct epoxidation of an achiral starting material, such as methyl acrylate, using a chiral catalyst to induce stereoselectivity. The Jacobsen-Katsuki epoxidation is a notable example of this approach.
-
Kinetic Resolution: This method starts with the synthesis of a racemic mixture of methyl glycidate, which is then subjected to a resolution process. A chiral catalyst selectively reacts with one enantiomer (the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched. Hydrolytic kinetic resolution (HKR) is a common industrial application of this principle.
Q2: What are the major challenges when scaling up the production of this compound?
A2: Key scalability challenges include:
-
Maintaining High Enantioselectivity: Ensuring the chiral catalyst performs as efficiently at a larger scale as it does in the lab.
-
Controlling Exothermic Reactions: Epoxidation reactions are often exothermic, requiring robust thermal management to prevent runaway reactions.
-
Byproduct Formation: Increased reaction times and localized temperature fluctuations at scale can lead to a higher proportion of byproducts, such as diols or saponified products.
-
Work-up and Purification: Isolating the final product at high purity on a large scale can be challenging due to the product's volatility and potential for emulsion formation during aqueous work-ups.
-
Cost of Chiral Catalysts: While used in catalytic amounts, the cost of chiral ligands and metal complexes can be significant at an industrial scale, making catalyst recovery and recycling crucial.
Q3: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?
A3: Yes, several safety precautions are critical:
-
Handling of Oxidizing Agents: If using reagents like sodium hypochlorite, proper personal protective equipment (PPE) is essential, and the reaction should be conducted in a well-ventilated area. Violent reactions can occur with acids and organic materials.
-
Thermal Runaway Potential: Implement continuous monitoring of the reaction temperature and have a robust cooling system in place. Develop a quench procedure for emergencies.
-
Solvent Handling: Use appropriate measures for handling and storing flammable organic solvents.
-
Pressure Build-up: Be aware of potential gas evolution, especially in sealed or poorly vented reactors.
Troubleshooting Guides
Synthesis of Racemic Methyl Glycidate via Epoxidation of Methyl Acrylate
This troubleshooting guide focuses on the initial step of producing the racemic intermediate, a common precursor for kinetic resolution.
| Issue | Potential Cause | Recommended Action |
| Low Yield (<40%) | 1. Incomplete reaction: Insufficient reaction time or inadequate mixing of the biphasic mixture. 2. Saponification of the ester: Prolonged exposure to basic conditions (pH > 11) can hydrolyze the methyl ester. 3. Product loss during work-up: Methyl glycidate is volatile and can be lost during solvent evaporation. | 1. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. Monitor reaction progress by TLC or GC. 2. Keep the reaction time to a minimum once the starting material is consumed.[1] 3. Use a rotary evaporator at low temperature and moderate vacuum (e.g., 20°C at 40 mmHg).[1] |
| High Levels of Diol Impurity | Hydrolysis of the epoxide: The epoxide ring can be opened by water, especially under acidic or strongly basic conditions, to form the corresponding diol. | Maintain the pH of the reaction mixture in the recommended range. During work-up, avoid prolonged contact with aqueous acidic or basic solutions. |
| Formation of Polymeric Material | Polymerization of methyl acrylate: In the presence of certain initiators or at elevated temperatures, the starting material can polymerize. | Ensure the reaction temperature is well-controlled, especially during the initial stages. Use fresh, inhibitor-free methyl acrylate if necessary. |
Hydrolytic Kinetic Resolution (HKR) of Racemic Methyl Glycidate
This guide addresses common problems encountered during the resolution step to obtain the enantiopure (S)-enantiomer.
| Issue | Potential Cause | Recommended Action |
| Low Enantiomeric Excess (ee <95%) | 1. Inactive catalyst: The chiral (salen)Co(II) precatalyst may not have been fully oxidized to the active Co(III) species. 2. Insufficient reaction time: The resolution may not have proceeded to the optimal conversion for high ee of the remaining epoxide. 3. Poor quality of racemic starting material: Aged racemic methyl glycidate can contain impurities that inhibit the catalyst. | 1. Ensure adequate exposure to air or an oxidant during catalyst activation. The color change from red to dark green/brown is an indicator of oxidation.[1] 2. Monitor the reaction progress and ee of the remaining epoxide over time to determine the optimal endpoint. 3. Use freshly prepared and distilled racemic methyl glycidate for the best results.[1] |
| Slow Reaction Rate | 1. Low catalyst loading: Insufficient amount of the chiral catalyst. 2. Incomplete catalyst activation: See above. 3. Low reaction temperature: The reaction may be too slow at ambient temperature. | 1. Ensure the correct catalyst loading is used (typically 0.2-2.0 mol%). 2. Verify complete oxidation of the Co(II) precatalyst. 3. Gently warm the reaction mixture if the rate is too slow, but monitor for potential side reactions. |
| Difficulty in Product Isolation | Emulsion formation during work-up: The presence of the catalyst and diol byproduct can lead to stable emulsions. | After the reaction, consider filtering off the catalyst before the aqueous work-up. Use brine washes to help break emulsions. |
Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl Glycidate
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Methyl acrylate
-
Sodium hypochlorite solution (6.0 wt%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
3-L round-bottomed flask with magnetic stirrer and thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge a 3-L round-bottomed flask with 940 mL of 6.0 wt% aqueous sodium hypochlorite solution and cool to 0°C in an ice bath.
-
Add 58.5 g (0.680 mol) of methyl acrylate in one portion.
-
Stir the biphasic mixture vigorously at 0°C for 30 minutes.
-
Remove the ice bath and continue stirring for an additional 1.5 hours. The internal temperature will gradually rise.
-
Cool the reaction mixture to 20-25°C and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (4 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator at 20°C.
-
Purify the crude product by fractional vacuum distillation (bp 84–87 °C/70 mmHg) to yield racemic methyl glycidate as a colorless liquid.
Protocol 2: Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
This protocol is also adapted from the same Organic Syntheses procedure.[1]
Materials:
-
Racemic methyl glycidate
-
(R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
p-toluenesulfonic acid monohydrate
-
Dichloromethane
-
Distilled water
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Activation: In a 200-mL round-bottomed flask, dissolve 0.916 g (1.52 mmol) of the (salen)Co(II) complex and 0.304 g (1.60 mmol) of p-toluenesulfonic acid monohydrate in 20 mL of dichloromethane. Stir the solution open to the air for 30 minutes until the color changes from red to dark green/brown. Remove the solvent via rotary evaporation and dry the residue under vacuum.
-
Resolution: To the flask containing the activated catalyst, add 31.0 g (0.304 mol) of racemic methyl glycidate. Swirl to dissolve the catalyst.
-
Add 3.85 mL (0.214 mol) of distilled water and stir the mixture vigorously at room temperature for 24 hours.
-
Work-up: Heat the mixture at 85-90°C for 2 hours. After cooling, add 100 mL of pentane and stir for 30 minutes.
-
Filter the mixture to recover the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting liquid by short path vacuum distillation (bp 54–57 °C/33 mmHg) to afford (S)-methyl glycidate with >99% enantiomeric excess.[1]
Visualizations
Caption: Overall workflow for the production of (S)-Methyl Glycidate.
Caption: Troubleshooting decision tree for scalability issues.
References
Catalyst Selection for Efficient Methyl (2S)-glycidate Transformations: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in Methyl (2S)-glycidate transformations.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental transformation of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Conversion of this compound
-
Question: My reaction shows low or no conversion of the starting material. What are the possible causes and how can I improve the conversion rate?
-
Answer: Low conversion can stem from several factors related to the catalyst, reaction conditions, or substrate purity.
-
Catalyst Activity: The chosen catalyst may have low intrinsic activity or may have been deactivated. Ensure the catalyst is fresh and has been stored under the recommended conditions. For enzymatic catalysts like lipases, ensure the pH and temperature are optimal for enzyme activity.[1][2]
-
Reaction Conditions: Suboptimal reaction conditions can significantly hinder conversion. Key parameters to re-evaluate include:
-
Temperature: Ensure the reaction is conducted at the optimal temperature for the specific catalyst. For some reactions, increasing the temperature might enhance the rate, but it can also lead to catalyst degradation or side product formation.
-
Solvent: The choice of solvent is critical. For lipase-catalyzed reactions, a biphasic system or the presence of a minimal amount of water is often necessary.[1][3] For other catalytic systems, ensure the solvent is anhydrous if required and that the reactants are soluble.
-
pH (for enzymatic reactions): The pH of the reaction medium must be maintained at the optimum for the specific lipase used. Deviations can lead to a drastic loss of activity.[1]
-
-
Substrate Purity: Impurities in the this compound or other reagents can poison the catalyst. Ensure the purity of all starting materials.
-
Mixing: In heterogeneous catalysis, inefficient mixing can lead to poor contact between the catalyst and the substrate. Ensure vigorous stirring throughout the reaction.[4]
-
Issue 2: Poor Enantioselectivity or Diastereoselectivity
-
Question: The enantiomeric excess (ee) or diastereomeric ratio (dr) of my product is low. How can I improve the stereoselectivity of the transformation?
-
Answer: Achieving high stereoselectivity is often the primary goal in this compound transformations. Low selectivity can be attributed to the catalyst, reaction conditions, or the nature of the substrate itself.
-
Catalyst Choice: The inherent chirality and structure of the catalyst are paramount for achieving high stereoselectivity.
-
Screening: A screening of different catalysts is often necessary to find the most selective one for a specific transformation.[1] For instance, different lipases can exhibit varying enantioselectivities in the hydrolysis of glycidic esters.[1]
-
Ligand Modification: In metal-based catalysis, modifying the chiral ligand can have a profound impact on stereoselectivity. Fine-tuning the steric and electronic properties of the ligand is a common strategy.
-
-
Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity, as it enhances the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thereby affect stereoselectivity. Experiment with a range of solvents with varying polarities.
-
Additives: In some cases, the addition of co-catalysts or additives can improve stereoselectivity. For example, in Lewis acid-catalyzed reactions, the nature of the counter-ion can play a role.[5][6]
-
Issue 3: Formation of Side Products
-
Question: I am observing the formation of significant amounts of side products, reducing the yield of my desired product. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation is a common challenge, particularly with highly reactive substrates like epoxides.
-
Epoxide Ring-Opening: The epoxide ring in this compound is susceptible to nucleophilic attack. Under basic conditions, this typically occurs at the less substituted carbon (SN2-like), while under acidic conditions, it can occur at the more substituted carbon.[7][8][9][10]
-
Solution: Carefully control the pH of the reaction mixture. In enzymatic reactions, maintaining the optimal pH is crucial to avoid non-enzymatic hydrolysis.[1] In non-enzymatic reactions, the choice of a mild and selective catalyst is key.
-
-
Saponification: The methyl ester group can be hydrolyzed under basic conditions, leading to the formation of the corresponding carboxylate.[4]
-
Solution: Avoid prolonged reaction times under basic conditions.[4] If the desired transformation requires basic conditions, consider using a milder base or protecting the ester group.
-
-
Polymerization: The high reactivity of the epoxide can sometimes lead to polymerization, especially under harsh conditions.[7]
-
Solution: Use milder reaction conditions (e.g., lower temperature, less reactive catalyst) and ensure a stoichiometric amount of the nucleophile.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for this compound transformations?
A1: The most common classes of catalysts include:
-
Enzymes (Lipases and Ketoreductases): These are widely used for the kinetic resolution of racemic methyl glycidate via enantioselective hydrolysis or reduction, offering high enantioselectivity under mild conditions.[1]
-
Lewis Acids: Chiral Lewis acid catalysts are employed to activate the epoxide ring for nucleophilic attack in a stereocontrolled manner.[5][6][11]
-
Organocatalysts: Chiral amines and other small organic molecules can catalyze various transformations, often proceeding through enamine or iminium ion intermediates.
-
Metal Complexes: Transition metal complexes with chiral ligands are used for a variety of transformations, including asymmetric ring-opening reactions.
Q2: How do I choose the right catalyst for my specific transformation?
A2: The choice of catalyst depends on several factors:
-
Desired Transformation: The type of reaction (e.g., hydrolysis, amination, reduction) will dictate the class of catalyst to be used.
-
Desired Stereochemistry: The desired enantiomer of the product will determine the chirality of the catalyst.
-
Substrate Scope: Some catalysts have a broad substrate scope, while others are highly specific.
-
Process Considerations: For large-scale synthesis, factors like catalyst cost, stability, and recyclability become important. Immobilized enzymes, for instance, offer the advantage of easy separation and reuse.[1]
Q3: Where can I find detailed experimental protocols for these transformations?
A3: Detailed protocols can often be found in the supporting information of scientific publications and in specialized organic synthesis databases and journals.[4] The "Experimental Protocols" section below provides examples for key transformations.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of (S)-Methyl Glycidate | Reference |
| (R,R)-(salen)Co(II) | 0.50 | Room Temp | 24 | ~50 | >98 | [4] |
| Lipase from Candida antarctica (CAL-B) | 10-20% (w/w) | 30-40 | Varies | ~50 | >99 | [1] |
| Lipase from Pseudomonas cepacia | Varies | 30 | Varies | Varies | >95 | [1] |
Table 2: Lewis Acid Catalyzed Ring-Opening of Epoxides (General Trends)
| Lewis Acid | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Typical Nucleophiles | General Observations | Reference |
| TMSOTf | 5-20 | -78 to RT | CH₂Cl₂, Toluene | Alcohols, Amines, Thiols | Highly active, can lead to side reactions if not controlled. | [6] |
| BF₃·Et₂O | 10-100 | -78 to RT | CH₂Cl₂, Et₂O | Alcohols, Cyanides | Common and versatile Lewis acid. | [6] |
| MgBr₂ | 10-50 | 0 to RT | CH₂Cl₂, THF | Glycosyl donors | Can act synergistically with Brønsted acids. | [5] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate [1]
-
Enzyme Preparation: Immobilized Lipase B from Candida antarctica (CAL-B) (10-20% by weight of the substrate) is added to a reaction vessel.
-
Reaction Setup: A solution of racemic methyl glycidate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) is prepared. An organic co-solvent like DMSO may be used if solubility is an issue.
-
Reaction: The substrate solution is added to the vessel containing the immobilized lipase. The mixture is stirred at a controlled temperature (e.g., 30-40°C).
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining (S)-Methyl glycidate by chiral GC or HPLC.
-
Work-up: Once the conversion reaches approximately 50%, the reaction is stopped by filtering off the immobilized enzyme. The enzyme can be washed and reused. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the enantioenriched (S)-Methyl glycidate.
Protocol 2: (R,R)-(salen)Co(II) Catalyzed Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate [4]
-
Catalyst Preparation: In a round-bottomed flask, (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.50 mol%) and p-toluenesulfonic acid monohydrate (0.53 mol%) are dissolved in dichloromethane and stirred open to the air for 30 minutes. The solvent is then removed under vacuum.
-
Reaction Setup: Racemic methyl glycidate (1 equivalent) is added to the flask containing the catalyst residue.
-
Reaction: Distilled water (0.70 equivalents) is added, and the mixture is stirred vigorously at room temperature for 24 hours.
-
Work-up: The reaction mixture is heated to reflux for 2 hours to facilitate catalyst removal. After cooling, the mixture is filtered to recover the catalyst. The filtrate is extracted with an organic solvent, and the organic layers are dried and concentrated. The enantioenriched (S)-Methyl glycidate is then purified by fractional vacuum distillation.
Mandatory Visualization
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipase-catalyzed hydrolysis of linseed oil: optimization using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Lewis acid organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reaction Progress of Methyl (2S)-glycidate Conversions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl (2S)-glycidate conversions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter while monitoring the progress of this compound reactions using various analytical techniques.
Thin-Layer Chromatography (TLC) Monitoring
Question: How can I effectively monitor the ring-opening of this compound with an amine using TLC?
Answer:
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material, this compound, and the formation of the corresponding β-amino alcohol product.
Experimental Protocol: TLC Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute the aliquot with a volatile solvent (e.g., ethyl acetate or dichloromethane) in a small vial. Prepare a separate solution of your starting material, this compound, for use as a reference.
-
TLC Plate Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the diluted reaction mixture, the starting material reference, and a "co-spot" (where both the reaction mixture and starting material are spotted on the same point) on the baseline.[1]
-
Elution: Develop the TLC plate in a chamber containing an appropriate solvent system. A common system for separating the more polar amino alcohol product from the less polar epoxide is a mixture of ethyl acetate and hexanes. The optimal ratio will depend on the specific amine used and may require some experimentation.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil. Dry the plate and visualize the spots. Since epoxides and amino alcohols are often colorless, you will need a visualization agent.[2][3][4]
-
UV Light: If your starting material or product contains a UV-active chromophore (like a phenyl group), you can visualize the spots under a UV lamp.[3]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as alcohols. The product, a β-amino alcohol, will typically appear as a yellowish-brown spot on a purple background.[3][5]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines and will produce a characteristic purple or yellow color, making it ideal for visualizing the amino alcohol product.[3][4][5]
-
Troubleshooting TLC Monitoring
| Issue | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated; reaction mixture contains high-boiling point solvents (e.g., DMF, DMSO).[6] | Dilute the sample further; before eluting, place the spotted TLC plate under high vacuum for a few minutes to remove residual high-boiling solvents.[6] |
| Starting material and product spots have very similar Rf values | The chosen eluent system is not providing adequate separation. | Experiment with different solvent systems by varying the polarity. For example, increase the proportion of ethyl acetate to hexane to increase the polarity. Adding a small amount of a more polar solvent like methanol can also help. |
| No spots are visible after staining | The compounds are not reactive with the chosen stain; the concentration of the analyte is too low. | Use a more general stain like phosphomolybdic acid or ceric ammonium molybdate.[7] Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration of the analyte on the plate.[1] |
| Unexpected spots appear on the TLC plate | Formation of side products or impurities in the starting materials. | Characterize the side products using other analytical techniques like GC-MS or LC-MS. Ensure the purity of your starting materials before beginning the reaction. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis
Question: What are the key considerations for monitoring this compound conversions using GC or GC-MS?
Answer:
Gas Chromatography (GC) is a powerful quantitative technique to monitor the disappearance of the volatile this compound and the appearance of its conversion products. When coupled with a Mass Spectrometer (GC-MS), it also provides structural information for product identification.
Experimental Protocol: GC Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture by adding it to a vial containing a suitable solvent and an internal standard. An internal standard is a compound added in a known concentration to all samples to correct for variations in injection volume and instrument response.[8] For the analysis of this compound, a suitable internal standard could be a stable, non-reactive compound with a similar boiling point and polarity, such as dimethyl succinate or diethyl adipate.
-
Derivatization (if necessary): The ring-opened products, such as β-amino alcohols, may have poor chromatographic properties due to their polarity and ability to form hydrogen bonds. Derivatization to a less polar, more volatile compound (e.g., by silylation with BSTFA or acylation) can improve peak shape and resolution.[9]
-
GC Conditions: Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature program should be optimized to achieve good separation between the starting material, product, and internal standard.
Quantitative Data for GC Analysis
| Compound | Typical Retention Time (min) | Notes |
| (R)-Methyl glycidate | 4.1 | On a 20 m Chiraldex γ-TA capillary column at 80°C.[10][11] |
| (S)-Methyl glycidate | 7.3 | On a 20 m Chiraldex γ-TA capillary column at 80°C.[10][11] |
Troubleshooting GC Analysis
| Issue | Possible Cause | Solution |
| Peak tailing of the product peak | The analyte (e.g., amino alcohol) is interacting with active sites on the column. | Derivatize the analyte to make it less polar. Use a deactivated column or a column with a different stationary phase. |
| Appearance of unexpected peaks | Formation of side products or artifacts from the derivatization process.[9] | Analyze the sample by GC-MS to identify the unexpected peaks. Optimize the derivatization conditions (e.g., reaction time, temperature) to minimize artifact formation.[9] |
| Poor reproducibility of quantitative results | Inconsistent injection volume; degradation of the analyte in the injector. | Use an internal standard to correct for injection volume variations.[8] Ensure the injector temperature is not too high, which could cause thermal degradation of the analytes. |
High-Performance Liquid Chromatography (HPLC) Analysis
Question: How can I use HPLC to monitor the conversion of this compound and analyze the stereochemistry of the products?
Answer:
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction progress and is particularly powerful for separating stereoisomers when a chiral stationary phase is used.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
-
HPLC System: Use an HPLC system with a suitable detector (e.g., UV-Vis if the compounds have a chromophore, or a refractive index detector for non-UV active compounds).
-
Chromatographic Conditions:
-
Reversed-Phase HPLC: For monitoring the overall reaction progress, a standard C18 column can be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Chiral HPLC: To separate enantiomers or diastereomers of the product, a chiral stationary phase is required. The choice of the chiral column and mobile phase will depend on the specific structure of the analyte.
-
Troubleshooting HPLC Analysis
| Issue | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; column overload.[5][12][13][14] | Adjust the pH of the mobile phase with a buffer to suppress ionization of the analyte or silanol groups on the column.[5][12] Reduce the sample concentration or injection volume.[5] |
| Poor resolution between stereoisomers on a chiral column | The chiral stationary phase or mobile phase is not optimal for the separation. | Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based). Optimize the mobile phase composition, for example, by varying the ratio of hexane and isopropanol in normal-phase chromatography. |
| Drifting retention times | Changes in mobile phase composition; temperature fluctuations; column not properly equilibrated. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[14] Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Can I use NMR spectroscopy for real-time monitoring of this compound conversions?
Answer:
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products over time without the need for sample workup.[15][16]
Experimental Protocol: NMR Monitoring
-
Sample Preparation: The reaction is typically carried out directly in an NMR tube. The reactants are dissolved in a deuterated solvent. A known concentration of an internal standard can be added for quantitative analysis.[17][18][19]
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.[15] The disappearance of signals corresponding to this compound and the appearance of new signals for the product can be integrated to determine the reaction kinetics.
Quantitative Data for NMR Analysis
| Compound | ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm) | ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm) |
| This compound | 3.77 (s, 3H), 3.43 (dd, 1H), 2.95 (dd, 1H), 2.92 (dd, 1H)[10] | 169.9, 52.3, 47.1, 46.5[10] |
| Methyl (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoate | - | 172.5, 139.8, 128.6, 128.2, 126.5, 73.2, 59.1, 52.4[8] |
Troubleshooting NMR Monitoring
| Issue | Possible Cause | Solution |
| Overlapping signals between reactant and product | The chemical shifts of key protons are too similar. | Use a higher field NMR spectrometer for better signal dispersion. Consider using a different deuterated solvent that may induce different chemical shifts. 2D NMR techniques like COSY or HSQC can also help in resolving overlapping signals. |
| Poor signal-to-noise ratio for low concentration species | Insufficient number of scans for each time point. | Increase the number of scans per time point. This will decrease the time resolution of your kinetic data, so a balance needs to be found. |
| Changes in magnetic field homogeneity (shimming) during the reaction | Changes in the sample composition, temperature, or viscosity as the reaction progresses. | If possible, re-shim the spectrometer periodically during the reaction. However, for fast reactions, this may not be feasible. Using a robust initial shim is crucial. |
Visual Workflows
The following diagrams illustrate the general workflows for monitoring this compound conversions using different analytical techniques and a logical approach to troubleshooting.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. TLC stains [reachdevices.com]
- 4. Chromatography [chem.rochester.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]
- 14. Chromatography [chem.rochester.edu]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Handling and safety precautions for Methyl (2S)-glycidate
This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl (2S)-glycidate. It provides essential information on safe handling, troubleshooting for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Methyl (S)-oxirane-2-carboxylate, is a chiral building block used in organic synthesis. Its epoxide and ester functionalities allow for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals.
Q2: What are the main hazards associated with this compound?
This compound is classified as a hazardous chemical. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] It is important to handle this compound with appropriate safety precautions.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to use the following personal protective equipment:
-
Eye/Face Protection: Safety glasses with side shields or goggles.[4]
-
Skin Protection: Chemical-resistant gloves and protective clothing.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA-approved respirator should be worn.[4]
Q4: How should I properly store this compound?
This compound should be stored in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is between 2-8°C.[1][6] Keep the container tightly closed to prevent exposure to moisture and air.[5][7]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol [8] |
| Boiling Point | 70°C at 11 mmHg[3][6] |
| Density | 1.166 g/mL at 25°C[1][6] |
| Refractive Index | n20/D 1.42[1][6] |
| Flash Point | 72.2°C (closed cup)[1] |
| Optical Activity | [α]20/D -32°, c = 1 in chloroform[1] |
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound.
Low Reaction Yield
Problem: The yield of my reaction involving this compound is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Saponification of the ester | Under basic conditions, the methyl ester can be hydrolyzed. If possible, use non-basic conditions or limit the reaction time and temperature when a base is present.[4] |
| Volatility of the compound | This compound is volatile. When removing solvents under reduced pressure, use a lower temperature (e.g., 20°C) to minimize loss of the product.[4] |
| Side reactions of the epoxide ring | The epoxide ring is susceptible to opening under acidic or basic conditions. Ensure that your reaction conditions are optimized to favor the desired transformation. Monitor the reaction closely to avoid prolonged exposure to conditions that may promote side reactions. |
| Incomplete reaction | Verify the purity of your starting materials. Ensure proper stoichiometry of reagents and adequate mixing, especially in biphasic reactions.[4] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
Formation of Impurities
Problem: My final product is contaminated with significant impurities.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the epoxide | The presence of water can lead to the formation of a diol. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere if necessary. |
| Polymerization | The highly reactive nature of the epoxide can lead to polymerization, especially under harsh conditions.[9] Use optimized catalyst loading and control the reaction temperature. |
| Incorrect regioselectivity of ring-opening | The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, attack occurs at the less sterically hindered carbon (SN2 mechanism). Under acidic conditions, a weak nucleophile will attack the more substituted carbon.[9][10] Carefully select your catalyst and nucleophile to control the regioselectivity. |
Experimental Protocols
General Handling and Dispensing Protocol
This workflow outlines the safe handling of this compound in a laboratory setting.
Epoxide Ring-Opening Reaction: General Procedure
This diagram illustrates a typical workflow for a nucleophilic ring-opening reaction of the epoxide in this compound.
References
- 1. PMK ethyl glycidate: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. 3,4-MDP-2-P methyl glycidate | C12H12O5 | CID 91600766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. benchchem.com [benchchem.com]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Troubleshooting low conversion rates in glycidate ester condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in glycidate ester condensation (Darzens reaction).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during glycidate ester condensation in a question-and-answer format.
Q1: I am not observing any product formation. What are the potential primary causes?
A1: Complete lack of product formation in a Darzens condensation can stem from several critical factors:
-
Inactive Base: The base is the cornerstone of the reaction as it facilitates the deprotonation of the α-halo ester to form the reactive enolate.[1][2][3] If the base is old, has been improperly stored, or is not strong enough to deprotonate the specific α-halo ester, the reaction will not initiate.
-
Poor Quality Reactants: The aldehyde/ketone and the α-halo ester must be pure. Impurities in the aldehyde or ketone can inhibit the reaction. The α-halo ester can degrade over time, and it's crucial to use a high-quality starting material.
-
Inappropriate Solvent: The solvent plays a key role in the reaction's success. Using a solvent that does not properly solvate the reactants and intermediates can prevent the reaction from proceeding.[4]
Q2: My reaction yield is very low. What are the most common reasons and how can I improve it?
A2: Low yields are a frequent issue and can often be rectified by optimizing the reaction conditions.
-
Sub-optimal Base: The choice of base is critical. While common bases like sodium ethoxide and potassium tert-butoxide are effective in many cases, some reactions require stronger or more specialized bases to achieve high yields.[2] For instance, with less reactive aldehydes, a stronger phosphazene base like P4-t-Bu may be necessary to drive the reaction to completion.[5]
-
Side Reactions: Competing side reactions can significantly reduce the yield of the desired glycidate ester. The most common side reaction is the base-catalyzed self-condensation of the aldehyde (an aldol condensation), which is particularly problematic with aliphatic aldehydes.[6]
-
Reaction Temperature: The temperature profile of the reaction is important. The initial addition of the base is often carried out at a low temperature to control the reaction rate and minimize side reactions. Subsequently, the reaction may need to be warmed to room temperature or gently heated to ensure completion.
Q3: I am working with an aliphatic aldehyde and getting a very low yield. What specific steps can I take to improve this?
A3: Aliphatic aldehydes are notoriously prone to self-condensation under basic conditions, which directly competes with the desired Darzens reaction and is a primary cause of low yields.[6] To address this, consider the following strategies:
-
Use a Strong, Non-Nucleophilic Base: Employing a strong, sterically hindered base like Lithium Hexamethyldisilazide (LHMDS) can favor the deprotonation of the α-halo ester over the aldehyde, thus minimizing the aldol side reaction.[6]
-
Pre-formation of the Enolate: Instead of adding the base to a mixture of the aldehyde and ester, first deprotonate the α-halo ester with a strong base at low temperature to pre-form the enolate. Then, slowly add the aliphatic aldehyde to this solution. This approach can significantly improve the yield of the glycidate ester.
-
Aqueous Reaction Conditions: In some cases, running the reaction in water with a phase-transfer catalyst has been shown to be effective for aliphatic aldehydes, leading to good to excellent yields.[7][8]
Q4: How do I choose the right solvent for my glycidate ester condensation?
A4: The choice of solvent can have a significant impact on the reaction rate and yield.
-
Aprotic Solvents are Generally Preferred: Aprotic solvents like tetrahydrofuran (THF), acetonitrile, and toluene are commonly used.[2][4] These solvents do not interfere with the basicity of the condensing agent.
-
Solvent Polarity: The polarity of the solvent can influence the reaction. For instance, in some systems, acetonitrile has been found to be an optimal choice.[5] It is important to select a solvent in which the reactants are soluble.
-
Avoiding Alcohol Solvents: While alkoxide bases are often used, it is generally advisable to use an aprotic solvent. If an alcohol is used as the solvent, it should correspond to the alkoxide base to prevent transesterification of the α-halo ester.
Q5: I am observing the formation of multiple products. What are the likely side reactions and how can I suppress them?
A5: Besides the desired glycidate ester, several side products can form.
-
Aldol Condensation: As mentioned, self-condensation of the aldehyde is a major side reaction.[6] Using a non-enolizable aldehyde or pre-forming the ester enolate can mitigate this.
-
Cannizzaro Reaction: If using an aldehyde with no α-hydrogens in the presence of a strong base, the Cannizzaro reaction can occur, leading to a mixture of the corresponding alcohol and carboxylic acid.
-
Hydrolysis of the Glycidate Ester: The ester product can be hydrolyzed under the basic reaction conditions, especially if water is present. Ensuring anhydrous reaction conditions and a careful work-up can minimize this.[5]
Data Presentation
The following table summarizes the impact of different bases and solvents on the yield of the Darzens condensation between p-bromobenzaldehyde and t-butyl chloroacetate.
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | K2CO3 (2) | Toluene | I·HCl (20) | 16 | 15 | - | [9] |
| 2 | K2CO3 (2) | CH2Cl2 | I·HCl (20) | 16 | 20 | - | [9] |
| 3 | K2CO3 (2) | MeCN | I·HCl (20) | 16 | 70 | 50 | [9] |
| 4 | Cs2CO3 (2) | MeCN | I·HCl (20) | 16 | 95 | 60 | [9] |
| 5 | K2CO3 (4) | MeCN | I·HCl (30) | 16 | 93 | 67 | [9] |
| 6 | P1-t-Bu (1.1) | MeCN | - | 0.5 | >98 | 95 | [5] |
| 7 | P4-t-Bu (1.1) | MeCN | - | 0.5 | >98 | 96 | [5] |
Catalyst I·HCl is a cyclopropenimine superbase hydrochloride salt.
Experimental Protocols
Protocol 1: General Procedure for Darzens Condensation using a Phosphazene Base [5]
-
To a solution of the aromatic aldehyde (1.0 mmol) and the α-halo ester (1.1 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the phosphazene base (P1-t-Bu or P4-t-Bu, 1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure glycidate ester.
Protocol 2: Optimized Procedure for Darzens Condensation with an Aliphatic Aldehyde
-
To a solution of diisopropylamine (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.2 mmol, solution in hexanes) dropwise. Stir the solution for 30 minutes at this temperature to generate Lithium Diisopropylamide (LDA).
-
To this LDA solution, add the α-halo ester (1.0 mmol) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the ester enolate.
-
Add the aliphatic aldehyde (1.0 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired glycidate ester.
Visualizations
Caption: Mechanism of the Darzens Glycidate Ester Condensation.
Caption: Troubleshooting Workflow for Low Conversion Rates.
References
- 1. AN IMPROVED PROCEDURE FOR THE SYNTHESIS OF GLYCIDIC ESTERS [boa.unimib.it]
- 2. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. Darzens reaction rate enhancement using aqueous media leading to a high level of kinetically controlled diastereoselective synthesis of steroidal epoxyketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methyl (2S)-glycidate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of Methyl (2S)-glycidate polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound, an epoxide-containing monomer, is primarily polymerized through ring-opening polymerization (ROP). The two main mechanisms are Anionic Ring-Opening Polymerization (AROP) and Cationic Ring-Opening Polymerization (CROP). The choice between these methods significantly impacts the characteristics of the resulting polymer, such as molecular weight, dispersity, and microstructure.
Q2: How does the choice of initiator affect the polymerization?
A2: The initiator is a critical component that dictates the polymerization mechanism and control over the final polymer structure.
-
For Anionic Ring-Opening Polymerization (AROP): Strong bases like alkoxides (e.g., potassium naphthalenide, sodium methoxide) or organometallic compounds are used. These initiators can lead to a "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity).
-
For Cationic Ring-Opening Polymerization (CROP): Strong protic acids or Lewis acids (e.g., BF₃·OEt₂) are employed. CROP can be more prone to side reactions like chain transfer, which may result in polymers with broader molecular weight distributions.
Q3: What is the importance of monomer and solvent purity?
A3: Both anionic and cationic polymerizations are highly sensitive to impurities, especially water and protic compounds. Impurities can react with the initiator or the propagating chain, leading to premature termination and a lack of control over the polymerization. Therefore, rigorous purification of the monomer, solvent, and glassware is essential for successful and controlled polymerization. High-vacuum techniques are often recommended for anionic polymerization to ensure an inert reaction environment.[1]
Q4: What are the typical side reactions in this compound polymerization?
A4: In anionic polymerization, side reactions can include chain transfer to the monomer. In cationic polymerization, common side reactions are chain transfer to the monomer or polymer, and backbiting reactions, which can lead to the formation of cyclic oligomers and a broader molecular weight distribution.
Troubleshooting Guides
Issue 1: No Polymerization or Very Low Yield
Q: I am not getting any polymer, or the yield is extremely low. What could be the issue?
A: This is a common issue often related to the purity of the reagents and the reaction setup.
-
Potential Cause 1: Impurities in the reaction system.
-
Solution: Ensure that the monomer, solvent, and initiator are rigorously purified and dried. Water and other protic impurities will quench the active species in both anionic and cationic polymerizations. Glassware should be flame-dried under vacuum to remove any adsorbed moisture. For anionic polymerization, using high-vacuum techniques is crucial.[1]
-
-
Potential Cause 2: Inactive initiator.
-
Solution: The initiator may have degraded due to improper storage or handling. Prepare a fresh batch of initiator or titrate the existing solution to determine its activity. For example, organolithium initiators should be handled under an inert atmosphere.[1]
-
-
Potential Cause 3: Incorrect reaction temperature.
-
Solution: The initiation and propagation steps can be highly temperature-dependent. For many anionic polymerizations of epoxides, low temperatures (e.g., 0°C to room temperature) are optimal. Cationic polymerizations can also be sensitive to temperature, with higher temperatures often increasing the rate of side reactions. Verify the optimal temperature range for your specific initiator system.
-
Issue 2: High Polydispersity (Broad Molecular Weight Distribution)
Q: The resulting polymer has a very high polydispersity index (Đ > 1.5). How can I achieve a narrower molecular weight distribution?
A: High polydispersity indicates a lack of control over the polymerization, often due to chain transfer or termination reactions.
-
Potential Cause 1: Chain transfer reactions.
-
Solution: Chain transfer is more common in cationic polymerization. To minimize this, consider switching to an anionic "living" polymerization system if possible. If using CROP, operating at lower temperatures can sometimes reduce the rate of chain transfer relative to propagation.
-
-
Potential Cause 2: Slow initiation compared to propagation.
-
Solution: If the initiation is slow, polymer chains will start growing at different times, leading to a broader distribution of chain lengths. Choose an initiator that reacts quickly and completely with the monomer. For anionic polymerization, highly reactive initiators like potassium naphthalenide can be effective.
-
-
Potential Cause 3: Presence of impurities.
-
Solution: As with low yield, impurities can cause premature termination of growing chains, leading to a mixture of chain lengths. Ensure all components of the reaction are of the highest purity.
-
Data Presentation: Influence of Reaction Parameters
Disclaimer: The following tables provide illustrative data on the expected trends in this compound polymerization based on general principles of ring-opening polymerization. Optimal conditions should be determined experimentally.
Table 1: Effect of Initiator Choice on Anionic Polymerization of this compound
| Initiator | Typical Solvent | Temperature (°C) | Expected Molecular Weight Control | Expected Dispersity (Đ) |
| Potassium Naphthalenide | THF | 0 - 25 | Good | < 1.2 |
| Sodium Methoxide | THF/DMF | 25 - 50 | Moderate | 1.2 - 1.5 |
| t-BuOK | Toluene/THF | 25 | Good | < 1.3 |
Table 2: Effect of Temperature on Cationic Polymerization with BF₃·OEt₂
| Temperature (°C) | Relative Rate of Polymerization | Expected Molecular Weight | Expected Dispersity (Đ) | Notes |
| -20 | Slow | Higher | Lower (~1.3-1.6) | Reduced side reactions |
| 0 | Moderate | Moderate | Moderate (~1.5-1.8) | Balance of rate and control |
| 25 | Fast | Lower | Higher (>1.8) | Increased chain transfer |
Experimental Protocols
Representative Protocol for Anionic Ring-Opening Polymerization of this compound
This protocol describes a general procedure for the living anionic polymerization of this compound using potassium naphthalenide as an initiator under high-vacuum conditions.[1]
1. Materials and Reagents:
-
This compound (monomer)
-
Tetrahydrofuran (THF, solvent)
-
Potassium metal
-
Naphthalene
-
Methanol (terminating agent)
2. Purification:
-
Solvent (THF): Dry THF by refluxing over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill directly into the reaction flask under vacuum.
-
Monomer (this compound): Stir the monomer over calcium hydride (CaH₂) for 24-48 hours, then vacuum distill into a calibrated ampule. Store under an inert atmosphere.
3. Initiator Preparation (Potassium Naphthalenide):
-
In a glovebox or under a high-vacuum line, add freshly cut potassium metal and purified naphthalene to a flask containing freshly distilled THF.
-
Stir the mixture at room temperature. A dark green color will develop, indicating the formation of the potassium naphthalenide complex. The concentration can be determined by titration.
4. Polymerization Procedure:
-
Assemble a flame-dried glass reactor equipped with a magnetic stir bar and septum under a high-vacuum line.
-
Distill the purified THF into the reactor.
-
Add the purified this compound monomer to the reactor via a cannula or a break-seal ampule.
-
Cool the reactor to the desired temperature (e.g., 0°C).
-
Slowly add the potassium naphthalenide initiator solution dropwise via syringe until a faint, persistent green color is observed (to consume any remaining impurities), then add the calculated amount for the desired molecular weight.
-
Allow the reaction to proceed with stirring. The progress can be monitored by observing the disappearance of the green color and an increase in viscosity.
5. Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
6. Characterization:
-
Determine the molecular weight (Mₙ) and dispersity (Đ) of the polymer using Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Reaction Mechanisms
Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.
Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of Methyl (2S)-glycidate Enantiomeric Excess
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is paramount. Methyl (2S)-glycidate, a valuable chiral building block, requires precise and reliable analytical methods to quantify its enantiomeric purity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for this critical analysis, supported by experimental data and detailed protocols.
The primary and most widely employed technique for determining the enantiomeric excess of methyl glycidate is Chiral High-Performance Liquid Chromatography (HPLC) . This method offers direct separation of the enantiomers, providing a robust and accurate quantification.
Chiral HPLC: The Gold Standard
Chiral HPLC stands as the preferred method due to its high resolution, accuracy, and reproducibility. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Key Performance Characteristics of Chiral HPLC:
| Parameter | Performance |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. |
| Applicability | Broadly applicable to a wide range of chiral compounds, including methyl glycidate. |
| Resolution | Excellent baseline separation of enantiomers is achievable. |
| Quantification | Highly accurate and precise determination of enantiomeric excess. |
| Sample Throughput | Moderate, with typical run times in the range of 10-30 minutes. |
| Instrumentation | Standard HPLC system with a UV or other suitable detector. |
Experimental Protocol: Chiral HPLC of Methyl Glycidate
Recommended Starting Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent and a polar modifier is typically used in normal-phase mode. A good starting point is n-Hexane and an alcohol like 2-Propanol (IPA) or Ethanol. The ratio will need to be optimized, but a common starting point is in the range of 90:10 to 99:1 (Hexane:Alcohol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient, or controlled at a specific temperature (e.g., 25°C) for improved reproducibility.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as methyl glycidate lacks a strong chromophore.
-
Sample Preparation: Dissolve the methyl glycidate sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Workflow for Chiral HPLC Analysis:
References
A Comparative Guide to Methyl (2S)-glycidate and Other Key Chiral Epoxides for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, chiral epoxides stand out as indispensable building blocks. Their inherent ring strain and defined stereochemistry make them versatile intermediates for the enantioselective synthesis of complex molecules. This guide provides an objective comparison of Methyl (2S)-glycidate with other widely used chiral epoxides, namely (R)-propylene oxide, (R)-styrene oxide, and (S)-epichlorohydrin. We will delve into their synthesis, performance in key reactions, and applications, supported by experimental data to aid researchers in selecting the optimal building block for their synthetic endeavors.
Synthesis of Chiral Epoxides: A Comparative Overview
The efficient synthesis of enantiomerically pure epoxides is paramount. Several powerful methods have been developed, with the Sharpless-Katsuki asymmetric epoxidation, Jacobsen-Katsuki epoxidation, and hydrolytic kinetic resolution (HKR) being among the most prominent. The choice of method often depends on the substrate and desired epoxide.
Table 1: Comparison of Synthetic Methods for Key Chiral Epoxides
| Epoxide | Synthetic Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | Hydrolytic Kinetic Resolution | (R,R)-Co(salen) complex | 36-37% | >99% | [1] |
| (R)-Propylene Oxide | Sharpless Asymmetric Epoxidation (of allyl alcohol) | Ti(OiPr)₄, (+)-DET | ~85% | ~94% | [2] |
| (R)-Styrene Oxide | Jacobsen-Katsuki Epoxidation (of styrene) | (R,R)-Mn(salen)Cl | ~90% | 86% (at -78 °C) | [3][4] |
| (S)-Epichlorohydrin | Hydrolytic Kinetic Resolution | (S,S)-Co(salen) complex | 44% | 98% | [5] |
As the table illustrates, high enantiopurity can be achieved for all these epoxides. The Sharpless epoxidation offers high yields for the synthesis of epoxy alcohols, which are precursors to epoxides like propylene oxide. The Jacobsen epoxidation is well-suited for unfunctionalized olefins like styrene. Hydrolytic kinetic resolution is a powerful tool for resolving racemic epoxides, providing access to highly enantiopure materials like this compound and epichlorohydrin, albeit with a theoretical maximum yield of 50%.
Performance in Nucleophilic Ring-Opening Reactions
The synthetic utility of chiral epoxides is primarily realized through their ring-opening reactions with various nucleophiles. The regioselectivity of this attack is a critical factor, dictating the structure of the product. The attack can occur at either the more substituted (Cα) or less substituted (Cβ) carbon of the epoxide ring.
Table 2: Regioselectivity of Ring-Opening Reactions for Selected Chiral Epoxides
| Epoxide | Nucleophile | Conditions | Major Product (Attack at) | Regioisomeric Ratio (α:β) | Reference |
| This compound | Aniline | Not specified | β-amino-α-hydroxy ester (β) | Predominantly β | [1] |
| (R)-Propylene Oxide | Methanol | Acidic (H₂SO₄) | 2-methoxy-1-propanol (α) | Predominantly α | [6] |
| Methanol | Basic (NaOMe) | 1-methoxy-2-propanol (β) | Predominantly β | [6] | |
| (R)-Styrene Oxide | Methanol | Lewis Acid (Hf-NU-1000) | 2-phenyl-2-methoxyethanol (α) | >98% α | [6] |
| Aniline | Uncatalyzed | 2-anilino-2-phenylethanol (α) | 95:5 | [7] | |
| (S)-Epichlorohydrin | Isopropylamine | Basic | 1-(isopropylamino)-3-chloro-2-propanol (β) | Predominantly β | [8][9] |
Generally, under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon (β-position), following an SN2 mechanism. Under acidic conditions, the reaction can proceed through a more SN1-like transition state, favoring attack at the more substituted carbon (α-position) that can better stabilize a partial positive charge. The presence of an electron-withdrawing group, as in this compound, directs the nucleophilic attack to the β-position.
Applications in Drug Synthesis
Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. Their ability to introduce specific stereochemistry is crucial for the biological activity of the final drug molecule.
Synthesis of β-Blockers
(S)-Propranolol and (S)-Atenolol are widely used β-blockers where the (S)-enantiomer is significantly more active. The synthesis of these drugs often utilizes chiral epoxides like (S)-epichlorohydrin or its derivatives.
Synthesis of Diltiazem
Diltiazem, a calcium channel blocker, is synthesized using a chiral glycidic acid methyl ester derivative as a key intermediate. This highlights the utility of glycidate structures in the synthesis of complex heterocyclic drugs.[10][11][12][13][14]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory.
Synthesis of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution
This protocol describes the resolution of racemic methyl glycidate using a chiral cobalt-salen catalyst.[1]
Procedure:
-
To a solution of (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%) in a suitable solvent, add glacial acetic acid (1 mol%).
-
Stir the mixture in the presence of air for 30 minutes to form the active Co(III) catalyst.
-
Add racemic methyl glycidate (1.0 equivalent) to the catalyst mixture.
-
Add water (0.55 equivalents) and stir the reaction at room temperature for 10-15 hours.
-
Monitor the reaction progress by chiral GC or HPLC.
-
Once the desired conversion (ideally ~50%) is reached, quench the reaction and extract the unreacted (S)-methyl glycidate.
-
Purify the (S)-methyl glycidate by distillation.
Sharpless Asymmetric Epoxidation of Allyl Alcohol
This method provides a route to chiral (R)- or (S)-glycidol, a precursor to propylene oxide.[2][15]
Procedure:
-
To a stirred suspension of powdered 4Å molecular sieves in dry CH₂Cl₂ at -20 °C, add L-(+)-diethyl tartrate (DET) (1.2 equivalents) and Ti(OiPr)₄ (1.0 equivalent).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add allyl alcohol (1.0 equivalent).
-
Slowly add a solution of anhydrous tert-butyl hydroperoxide (TBHP) in toluene (2.0 equivalents) dropwise, maintaining the temperature below -20 °C.
-
Stir the reaction at -20 °C for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of FeSO₄.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Filter the mixture through celite, and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting glycidol by distillation.
Jacobsen-Katsuki Epoxidation of Styrene
This protocol yields chiral styrene oxide.[3][4]
Procedure:
-
To a stirred solution of styrene (1.0 equivalent) in CH₂Cl₂ at 0 °C, add (R,R)-Mn(salen)Cl (0.02-0.05 equivalents).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) as a co-oxidant.
-
Stir the mixture at 0 °C for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the chiral styrene oxide.
Conclusion
This compound and other chiral epoxides like propylene oxide, styrene oxide, and epichlorohydrin are all valuable chiral building blocks with distinct advantages depending on the synthetic target.
-
This compound is particularly useful for introducing a C3 chiral unit with ester functionality, as demonstrated in the synthesis of diltiazem. Its synthesis via hydrolytic kinetic resolution provides access to material with very high enantiopurity.
-
Propylene oxide and epichlorohydrin are workhorse C3 synthons, widely employed in the synthesis of β-blockers and other pharmaceuticals.
-
Styrene oxide offers a C2 chiral unit with a phenyl group, making it a key intermediate for synthesizing molecules containing a chiral phenylethanolamine backbone.
The choice of epoxide will ultimately be guided by the specific structural requirements of the target molecule, the desired stereochemistry, and the efficiency of the available synthetic and ring-opening methodologies. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic campaigns.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN1876640A - Method for preparing chiral epichlorohydrin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Alternating copolymerization of CO2 and styrene oxide with Co(iii)-based catalyst systems: differences between styrene oxide and propylene oxide - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. jmedchem.com [jmedchem.com]
- 9. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 10. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 11. Efficient Alternative Synthetic Route to Diltiazem via (2R, 3S)-3-(4-Methoxyphenyl)glycidamide [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
A Comparative Guide to Alternative Chiral Building Blocks for Methyl (2S)-glycidate
For researchers and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of enantiomerically pure pharmaceuticals. Methyl (2S)-glycidate is a valuable C3 synthon, but a range of alternative chiral epoxides and synthetic methodologies offer distinct advantages in terms of substrate scope, scalability, and cost-effectiveness. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the most suitable approach for your synthetic strategy.
Alternative Chiral Epoxide Building Blocks
(R)-Glycidol and (S)-Epichlorohydrin are two widely used alternatives to this compound. These commercially available synthons provide a readily accessible source of chirality for the introduction of a three-carbon unit.
| Chiral Building Block | Structure | Key Features & Applications |
| (R)-Glycidol | - Versatile building block for the synthesis of beta-blockers, antiviral agents, and other pharmaceuticals.[1] - The hydroxyl group allows for further functionalization before or after epoxide ring-opening. | |
| (S)-Epichlorohydrin | - Key intermediate in the synthesis of (S)-propranolol and other beta-blockers.[2][3] - The chloromethyl group provides a reactive handle for nucleophilic displacement. |
Asymmetric Epoxidation Methodologies: An Alternative to Pre-formed Synthons
Instead of relying on pre-existing chiral building blocks, chiral epoxides can be synthesized from prochiral alkenes using powerful asymmetric epoxidation methods. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations are two of the most significant and widely adopted techniques.
Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[4]
Key Features:
-
Predictable Stereochemistry: The chirality of the epoxide is determined by the choice of the chiral tartrate ligand (L-(+)-DET or D-(-)-DET).[6]
-
High Enantioselectivity: Typically achieves >90% enantiomeric excess (ee).[7]
Jacobsen-Katsuki Epoxidation
The Jacobsen epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[8][9]
Key Features:
-
Broad Substrate Scope: Effective for a wide range of alkenes that are not amenable to the Sharpless epoxidation.[8][10]
-
High Enantioselectivity: Can achieve >90% ee for many substrates.[9][10]
-
Catalyst: Utilizes a chiral manganese-salen complex.[11]
Performance Comparison: Sharpless vs. Jacobsen Epoxidation
| Feature | Sharpless-Katsuki Epoxidation | Jacobsen-Katsuki Epoxidation |
| Substrate Class | Primary and secondary allylic alcohols[4] | Unfunctionalized alkenes (especially cis-disubstituted)[8][10] |
| Catalyst | Ti(OiPr)₄ / Chiral tartrate[4] | Chiral Mn-salen complex[11] |
| Typical Oxidant | tert-Butyl hydroperoxide (TBHP)[4] | Sodium hypochlorite (bleach) or m-CPBA[8][9] |
| Predictability | High; based on tartrate enantiomer[6] | Generally high; depends on substrate and catalyst |
| Example Substrate | Geraniol[12][13] | Indene[14] |
| Reported Yield | 85-95%[7][12] | 85-95%[14][15] |
| Reported ee | >90%[7][12] | >90% for optimal substrates[9][15] |
Chemoenzymatic Synthesis: A Greener Approach
Chemoenzymatic methods offer a more sustainable and efficient route to chiral epoxides. These processes often utilize enzymes, such as lipases or epoxide hydrolases, to achieve high enantioselectivity under mild reaction conditions.[16][17]
Advantages:
-
High Enantioselectivity: Enzymes can provide excellent stereocontrol.
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature in aqueous media.
-
Sustainability: Reduces the need for hazardous reagents and solvents.[16]
A chemoenzymatic approach has been developed for the synthesis of ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable levoglucosenone, achieving a 57% overall yield.[16] This method avoids the use of harmful reagents like sodium nitrite and borane, which are used in traditional chemical syntheses from glutamic acid.[16]
Experimental Protocols
Catalytic Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from the catalytic version of the Sharpless epoxidation.[12][13]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous solution of tartaric acid
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves.
-
Cool the suspension to -20 °C in a cryocool or a dry ice/acetone bath.
-
To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol to the reaction mixture.
-
Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
Jacobsen Asymmetric Epoxidation of Indene
This protocol is based on the work of Jacobsen and has been optimized for the epoxidation of indene.[14][18]
Materials:
-
Indene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) (optional axial ligand)
-
Commercial bleach (aqueous NaOCl)
-
Dichloromethane (CH₂Cl₂)
-
0.05 M Na₂HPO₄ buffer
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve indene and Jacobsen's catalyst (and P(3)NO if used) in CH₂Cl₂.
-
In a separate flask, prepare a buffered bleach solution by mixing commercial bleach with the Na₂HPO₄ buffer.
-
Cool both solutions to 0 °C.
-
Add the alkene solution to the buffered bleach solution and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude indene oxide by flash chromatography on silica gel.
Expected Results:
Synthesis of (S)-Propranolol from (S)-Epichlorohydrin
This reaction demonstrates the utility of (S)-epichlorohydrin as a chiral building block.[2][3]
Materials:
-
1-Naphthol
-
(S)-Epichlorohydrin
-
Sodium hydride (NaH) or potassium hydroxide (KOH)
-
Isopropylamine
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Appropriate workup and purification solvents
Procedure:
-
Formation of the Naphthoxide: In a flame-dried flask under an inert atmosphere, dissolve 1-naphthol in an anhydrous solvent. Add NaH or KOH portion-wise at 0 °C and then allow the mixture to stir at room temperature to form the sodium or potassium naphthoxide.
-
Epoxide Ring Opening: Add (S)-epichlorohydrin to the naphthoxide solution and heat the reaction mixture. Monitor the reaction by TLC.
-
Reaction with Isopropylamine: After the initial reaction is complete, add isopropylamine to the reaction mixture and continue heating.
-
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove any remaining reagents and salts. Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude (S)-propranolol by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the decision-making process for selecting an epoxidation method and the catalytic cycles of the Sharpless and Jacobsen epoxidations.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 11. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. datapdf.com [datapdf.com]
A Comparative Guide to the Efficacy of Methyl (2S)-glycidate and (R)-glycidyl butyrate in Asymmetric Synthesis
In the landscape of chiral synthesis, particularly for pharmaceutical applications, the selection of the appropriate chiral building block is a critical decision that influences reaction efficiency, stereochemical control, and overall yield. Among the versatile C3 chiral synthons, Methyl (2S)-glycidate and (R)-glycidyl butyrate have emerged as valuable precursors for the synthesis of a range of enantiomerically pure compounds, including beta-blockers and calcium channel blockers. This guide provides a comparative analysis of their efficacy in the synthesis of key pharmaceutical agents, supported by experimental data and detailed protocols.
Performance Comparison in the Synthesis of Beta-Blockers
(S)-Propranolol and (S)-Atenolol are widely prescribed beta-blockers where the therapeutic activity resides predominantly in the (S)-enantiomer. The synthesis of these compounds often relies on the use of a chiral epoxide precursor. While direct comparisons using both this compound and (R)-glycidyl butyrate for the same beta-blocker are not extensively documented in a single study, we can compare their performance through analogous synthetic strategies employing similar chiral epoxides.
A common strategy for synthesizing (S)-beta-blockers involves the ring-opening of a chiral glycidyl ether with an appropriate amine. (R)-glycidyl butyrate can be readily converted to the corresponding (R)-glycidyl arylethers, which then undergo nucleophilic attack by an amine to yield the desired (S)-amino alcohol.
Table 1: Comparison of Synthetic Routes to (S)-Propranolol
| Parameter | Traditional Route (Racemic Glycidyl Ether + Resolution) | Asymmetric Synthesis via Kinetic Resolution |
| Starting Materials | 1-Naphthol, Epichlorohydrin, Isopropylamine, Chiral Resolving Agent | 1-Naphthol, Epichlorohydrin, Isopropylamine, Zn(NO₃)₂/(+)-Tartaric Acid |
| Overall Yield of (S)-Propranolol | Approximately 41-46% | 55-60%[1][2][3] |
| Enantiomeric Excess (ee) | >98% | 89-90%[1][2][3] |
| Key Steps | 2 (Racemic synthesis + resolution) | 1 (One-pot asymmetric synthesis) |
Table 2: Synthesis of (S)-Atenolol using a Chiral Precursor Strategy
| Parameter | Chemoenzymatic Synthesis via Kinetic Resolution of a Chlorohydrin |
| Key Chiral Precursor | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide |
| Overall Yield of (S)-Atenolol | 9.9%[4][5][6] |
| Enantiomeric Excess (ee) | >99%[4][5][6] |
| Key Steps | 4 (Phenol alkylation, epoxide formation, kinetic resolution, amination) |
Performance Comparison in the Synthesis of Calcium Channel Blockers
Diltiazem, a calcium channel blocker, is another important pharmaceutical whose synthesis involves a chiral glycidate intermediate. A key precursor is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. While this is not this compound, its synthesis from achiral starting materials using asymmetric methods provides a relevant comparison point.
Table 3: Asymmetric Synthesis of a Key Intermediate for Diltiazem
| Parameter | Asymmetric Epoxidation Route |
| Target Intermediate | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate |
| Starting Material | Methyl (E)-4-methoxycinnamate |
| Yield of Intermediate | 89% (74% after purification)[7][8] |
| Enantiomeric Excess (ee) | 77% (before purification)[7][8] |
Experimental Protocols
Synthesis of (S)-Propranolol via Kinetic Resolution of α-Naphthyl Glycidyl Ether
This method represents an efficient, one-pot synthesis of (S)-propranolol.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃)
-
2-Butanone
-
Isopropylamine
-
Zinc Nitrate (Zn(NO₃)₂)
-
(+)-Tartaric Acid
Procedure:
-
Synthesis of racemic α-naphthyl glycidyl ether: A mixture of 1-naphthol, epichlorohydrin, and K₂CO₃ in 2-butanone is refluxed for 3 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield the crude racemic glycidyl ether.[2]
-
Kinetic Resolution and Amination: The crude glycidyl ether is dissolved in 2-butanone. Zn(NO₃)₂ and (+)-tartaric acid are added, and the mixture is stirred for 15 minutes. Isopropylamine is then added, and the reaction is stirred at 75°C.[3] The reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up by washing with aqueous sodium hydroxide solution and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude (S)-propranolol.[1]
Synthesis of (S)-Atenolol via Chemoenzymatic Kinetic Resolution
This multi-step synthesis affords (S)-atenolol with very high enantiomeric excess.
Materials:
-
2-(4-Hydroxyphenyl)acetamide
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Candida antarctica Lipase B (CALB)
-
Vinyl butanoate
-
Isopropylamine
Procedure:
-
Synthesis of racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide: 2-(4-Hydroxyphenyl)acetamide is reacted with epichlorohydrin in the presence of a catalytic amount of NaOH.[4][5][6]
-
Enzymatic Kinetic Resolution: The racemic chlorohydrin is subjected to kinetic resolution using CALB and vinyl butanoate in an organic solvent. The lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted.[4][5][6]
-
Separation: The acylated (S)-chlorohydrin and the unreacted (R)-chlorohydrin are separated by column chromatography.
-
Amination: The enantiomerically pure (R)-chlorohydrin is then reacted with isopropylamine in water to yield (S)-atenolol.[4][5][6]
Synthesis of Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate
This procedure describes the asymmetric epoxidation of an alkene to produce a key diltiazem intermediate.
Materials:
-
Methyl (E)-4-methoxycinnamate
-
Chiral dioxirane generated from a chiral ketone catalyst
-
Oxone
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Asymmetric Epoxidation: Methyl (E)-4-methoxycinnamate is reacted with a chiral dioxirane, generated in situ from a chiral ketone catalyst and Oxone in the presence of NaHCO₃.[7][8]
-
Work-up and Purification: The reaction mixture is worked up and the crude product is purified by a combination of lipase-catalyzed transesterification and continuous dissolution and crystallization to separate the desired glycidate from the chiral catalyst.[7][8]
Signaling Pathways and Logical Relationships
The pharmaceutical agents synthesized using these chiral precursors exert their therapeutic effects by modulating specific signaling pathways.
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers, such as propranolol and atenolol, are antagonists of beta-adrenergic receptors. They block the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.
Calcium Channel Blocker Signaling Pathway
Diltiazem functions by blocking L-type calcium channels in cardiac and vascular smooth muscle, leading to reduced calcium influx and subsequent physiological effects.
Caption: Mechanism of action of Diltiazem via L-type calcium channel blockade.
General Synthetic Workflow
The synthesis of these chiral pharmaceuticals from the discussed precursors generally follows a convergent strategy.
Caption: Generalized synthetic workflow from chiral glycidyl precursors to the final API.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Differences Between Methyl (2S)-glycidate and its Racemate
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomerically pure Methyl (2S)-glycidate and its racemic mixture. While standard spectroscopic techniques often fall short in distinguishing between these forms, this document delves into the subtle yet crucial differences that emerge under specific experimental conditions and highlights the methodologies capable of elucidating them.
Enantiomers, non-superimposable mirror images of each other, and their corresponding racemic mixtures, which contain equal amounts of both enantiomers, present a unique challenge for routine analytical methods. In achiral environments, the physical and chemical properties of enantiomers are identical, leading to indistinguishable spectroscopic signatures in many common analyses. This guide will first present the expected spectroscopic data for methyl glycidate and then explore the advanced techniques required to differentiate the enantiopure substance from its racemate.
Understanding the Challenge: Spectroscopic Equivalence in Achiral Environments
In standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), the spectra of this compound and its racemate are, for all practical purposes, identical. This is because these methods, in their conventional application, do not interact with the chirality of the molecule. The magnetic and vibrational environments of the atoms are the same for both enantiomers, and they have the same mass-to-charge ratio.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for methyl glycidate. It is critical to note that without the use of chiral-specific methods, these values will be identical for both this compound and its racemic mixture.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.50 | dd | 1H | Oxirane CH |
| ~2.95 | dd | 1H | Oxirane CH₂ |
| ~2.75 | dd | 1H | Oxirane CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~52 | -OCH₃ |
| ~50 | Oxirane CH |
| ~45 | Oxirane CH₂ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3000 | Medium | C-H stretch (alkane) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1250, 1150 | Strong | C-O stretch (ester) |
| ~850 | Medium | Epoxide ring vibration |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 102 | [M]⁺ (Molecular Ion) |
| 71 | [M - OCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Differentiating the Enantiomer from the Racemate: Advanced Techniques
To distinguish between this compound and its racemic form, it is necessary to introduce a chiral environment or employ a technique that is sensitive to the three-dimensional arrangement of the atoms.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
By introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), it is possible to create diastereomeric complexes that will have distinct NMR spectra. The interaction between the chiral analyte and the chiral agent creates unique magnetic environments for the corresponding nuclei in the two enantiomers, leading to separate signals.
Solid-State Infrared (IR) Spectroscopy
In the solid state, enantiomerically pure substances and their racemates can crystallize in different space groups with distinct packing arrangements. These differences in the crystal lattice can lead to subtle but measurable variations in the vibrational modes observed in their IR spectra.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light. As enantiomers interact differently with circularly polarized light, their VCD spectra will be mirror images of each other, providing an unambiguous method for their differentiation. A racemic mixture will show no VCD signal.
Experimental Protocols
Chiral NMR Spectroscopy using a Chiral Solvating Agent
Objective: To resolve the signals of the enantiomers of racemic methyl glycidate.
Materials:
-
Racemic methyl glycidate
-
This compound (as a reference)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare a stock solution of the chiral solvating agent in CDCl₃.
-
Prepare a solution of racemic methyl glycidate in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the racemate.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube containing the racemate.
-
Acquire another ¹H NMR spectrum. Observe for the splitting of signals corresponding to the protons of methyl glycidate.
-
For confirmation, prepare a separate sample of this compound with the chiral solvating agent and compare the spectrum.
Solid-State Infrared (IR) Spectroscopy
Objective: To observe potential differences in the IR spectra due to different crystal packing.
Materials:
-
This compound
-
Racemic methyl glycidate
-
Potassium bromide (KBr) of spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Thoroughly dry the KBr.
-
In the agate mortar, grind a small amount of the sample (either the enantiomer or the racemate) with KBr in a ratio of approximately 1:100.
-
Transfer the ground powder to the pellet press and apply pressure to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Repeat the process for the other sample, ensuring identical preparation conditions.
-
Carefully compare the fingerprint regions of the two spectra for any differences in peak position, shape, or intensity.
Gas Chromatography-Mass Spectrometry (GC-MS) on a Chiral Column
Objective: To separate and identify the enantiomers of methyl glycidate.
Materials:
-
This compound
-
Racemic methyl glycidate
-
A suitable solvent (e.g., dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Procedure:
-
Prepare dilute solutions of the enantiomerically pure and racemic samples in the solvent.
-
Install the chiral column in the GC oven and set the appropriate temperature program, injector temperature, and carrier gas flow rate.
-
Set the mass spectrometer to scan a suitable mass range.
-
Inject the this compound sample to determine its retention time.
-
Inject the racemic methyl glycidate sample. The chromatogram should show two separated peaks corresponding to the two enantiomers, one of which will have the same retention time as the (2S)-enantiomer.
-
The mass spectrum for each separated peak should be identical and consistent with the expected fragmentation pattern of methyl glycidate.
Logical Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of enantiomers and racemates.
The Strategic Value of Methyl (2S)-glycidate in Large-Scale Chiral Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall viability of a large-scale synthesis. Methyl (2S)-glycidate, a versatile C3 chiral synthon, has emerged as a key intermediate in the production of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, with a direct comparison to prominent alternative strategies for the production of the calcium channel blocker Diltiazem and the side-chain of the anticancer drug Taxol.
Executive Summary
This analysis reveals that while synthetic routes employing this compound offer a streamlined approach to key chiral intermediates, their cost-effectiveness on an industrial scale is highly dependent on the market price of the glycidate itself. Alternative routes, such as those involving asymmetric dihydroxylation or the use of other chiral auxiliaries, may present a more favorable economic profile, particularly when the costs of chiral catalysts and ligands are carefully managed. The choice of the optimal synthetic strategy, therefore, requires a thorough evaluation of raw material costs, process complexity, and the desired enantiomeric purity of the final product.
Comparative Analysis: Diltiazem Synthesis
The synthesis of (+)-Diltiazem, a widely prescribed cardiovascular drug, represents a major application for chiral glycidic esters. The key chiral intermediate can be prepared using this compound or through alternative asymmetric syntheses.
Table 1: Comparison of Synthetic Routes to a Key Diltiazem Intermediate
| Parameter | Route 1: Via Methyl (2S,3R)-glycidate | Route 2: Asymmetric Dihydroxylation |
| Starting Material | Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate | Methyl (E)-4-methoxycinnamate |
| Key Chiral Step | Epoxide ring-opening | Sharpless Asymmetric Dihydroxylation |
| Reported Overall Yield | ~70-80% | ~85% |
| Enantiomeric Excess (ee) | >99% | >97% |
| Key Reagents | 2-Aminothiophenol | (DHQ)2-PHAL, OsO4 (catalytic) |
| Process Complexity | Fewer steps from the glycidate | Requires careful control of catalyst loading and reaction conditions |
| Estimated Raw Material Cost | Higher due to the cost of the chiral glycidate | Potentially lower, dependent on catalyst cost and recycling efficiency |
Experimental Protocols
Route 1: Diltiazem Intermediate from Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate
-
Reaction: A solution of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate and 2-aminothiophenol in a suitable solvent (e.g., methanol) is heated to reflux.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified by crystallization or chromatography to yield the desired threo-(+)-2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid methyl ester.
Route 2: Asymmetric Dihydroxylation for Diltiazem Intermediate
-
Reaction: To a solution of methyl (E)-4-methoxycinnamate in a mixture of t-butanol and water is added the AD-mix-β containing the chiral ligand (DHQ)2-PHAL and a catalytic amount of potassium osmate(VI) dihydrate. The reaction is stirred at room temperature until completion.
-
Work-up: The reaction is quenched with sodium sulfite. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting diol is purified by recrystallization.
Cost-Benefit Analysis for Diltiazem Synthesis
The primary advantage of using the pre-formed chiral glycidate is the direct and high-fidelity transfer of chirality, leading to a product with excellent enantiomeric excess. However, the cost of this compound is a significant factor. The asymmetric dihydroxylation route, while requiring a more complex catalytic system, starts from a more readily available and less expensive precursor, methyl (E)-4-methoxycinnamate. The economic viability of this route hinges on the cost and efficiency of the chiral ligand and osmium tetroxide, including any potential for catalyst recycling in a large-scale setting.
Comparative Analysis: Taxol Side-Chain Synthesis
The C-13 side-chain of Taxol, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its anticancer activity. Its synthesis can be achieved using a glycidic ester approach or via a diastereoselective Staudinger cycloaddition.
Table 2: Comparison of Synthetic Routes to the Taxol Side-Chain
| Parameter | Route A: Via Glycidic Ester | Route B: Staudinger Cycloaddition |
| Starting Material | Methyl (2S,3R)-3-phenyl-2,3-epoxypropionate | Chiral Imine (e.g., N-[(S)-methylbenzyl]benzaldimine) and a ketene precursor |
| Key Chiral Step | Enantioselective synthesis of the glycidic ester or resolution | Diastereoselective [2+2] cycloaddition |
| Reported Overall Yield | Varies depending on the specific synthesis of the glycidate | ~60-70% |
| Enantiomeric/Diastereomeric Excess | High ee achievable | High de achievable |
| Key Reagents | Ammonia or an azide source for ring-opening | Chiral imine, ketene acetal |
| Process Complexity | Multi-step synthesis of the chiral glycidate | Requires synthesis of the chiral imine and careful control of the cycloaddition |
| Estimated Raw Material Cost | Dependent on the cost of the chiral glycidate | Dependent on the cost of the chiral amine and ketene precursor |
Experimental Protocols
Route A: Taxol Side-Chain from a Glycidic Ester
-
Reaction: The synthesis typically involves the ring-opening of a chiral phenyl glycidic ester with a nitrogen nucleophile (e.g., ammonia or an azide). This is followed by a series of functional group manipulations, including hydrolysis, N-benzoylation, and esterification to yield the final side-chain.
Route B: Staudinger Cycloaddition for Taxol Side-Chain
-
Reaction: A chiral imine, formed from benzaldehyde and an (S)-alpha-methylbenzylamine, is reacted with a ketene, generated in situ from an acid chloride and a base. The resulting β-lactam is then hydrolyzed to afford the Taxol side-chain.
Cost-Benefit Analysis for Taxol Side-Chain Synthesis
The use of a glycidic ester precursor offers a convergent approach to the Taxol side-chain. However, the synthesis of the enantiomerically pure glycidate can be challenging and costly. The Staudinger cycloaddition route, while also requiring a chiral starting material (the amine for the imine formation), can be a highly efficient and diastereoselective method. The cost-benefit analysis for this application will depend heavily on the commercial availability and price of the respective chiral starting materials.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams, generated using the DOT language, outline the key transformations.
Caption: Synthetic approaches to a key intermediate of Diltiazem.
Caption: Synthetic strategies for the Taxol C-13 side-chain.
Logical Workflow for Cost-Benefit Analysis
The decision-making process for selecting the most appropriate synthetic route involves a multi-faceted evaluation. The following diagram illustrates a logical workflow for this analysis.
Caption: A logical workflow for the cost-benefit analysis.
Conclusion
The use of this compound in large-scale synthesis offers a direct and often highly stereoselective route to valuable chiral intermediates. However, a thorough cost-benefit analysis is imperative. For the synthesis of Diltiazem, the higher cost of the glycidate must be weighed against the potentially lower raw material costs but higher process complexity of the asymmetric dihydroxylation route. In the case of the Taxol side-chain, the efficiency of the Staudinger cycloaddition with a readily available chiral amine may offer a more economical alternative to the synthesis and use of a chiral glycidic ester. Ultimately, the optimal choice will be dictated by a careful consideration of all economic and process-related factors, with the goal of achieving a sustainable and profitable manufacturing process.
A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl (2S)-glycidate
For Researchers, Scientists, and Drug Development Professionals
Methyl (2S)-glycidate, a versatile chiral building block, serves as a crucial starting material for the synthesis of a diverse array of biologically active compounds. Its inherent chirality and reactive epoxide ring make it a valuable synthon in the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of compounds derived from this compound, with a focus on their anticancer and antiviral properties. We present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to offer an objective overview for researchers in drug discovery and development.
Anticancer Activity of Glycidyl Ester Derivatives
While direct derivatization of this compound is a key strategy, studies on closely related glycidol derivatives provide significant insights into the potential of this chemical class. Research into glycidyl esters of phosphorus acids has demonstrated notable cytotoxic effects against various cancer cell lines. These compounds are synthesized through the condensation of chlorophosphine oxides or phosphorus oxychloride with glycidol.[1] Their proposed mechanism of action involves the alkylation of nucleophilic sites on proteins, leading to cellular dysfunction and apoptosis.[1][2]
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of synthesized glycidyl esters of phosphorus acids was evaluated using the MTT assay against human prostate cancer (PC-3), human breast cancer (MCF7), and non-cancerous human skin fibroblast (HSF) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Structure | IC50 (µM) vs. PC-3 | IC50 (µM) vs. MCF7 | IC50 (µM) vs. HSF (non-cancerous) |
| Diglycidyl methylphosphonate | (Structure not provided in search results) | 355 ± 25 | 216 ± 16 | 394 ± 28 |
| Diglycidyl methylphosphate | (Structure not provided in search results) | 300 ± 21 | 128 ± 10 | 398 ± 33 |
| Triglycidyl phosphate | (Structure not provided in search results) | 257 ± 20 | 182 ± 14 | 254 ± 19 |
Data sourced from Zagidullin et al.[1]
Key Observations:
-
Diglycidyl methylphosphate exhibited the highest potency against the MCF7 breast cancer cell line.[1]
-
The compounds generally showed moderate preferential cytotoxicity towards cancer cells compared to the non-cancerous HSF cell line.[1]
Antiviral Activity of Glycidol-Derived Prodrugs
The glycidyl moiety is also a key component in the synthesis of antiviral agents. For instance, lipid prodrugs of phosphonoformic acid (PFA), a known antiviral compound, have been synthesized using glycerol derivatives to enhance cellular uptake and antiviral efficacy. These conjugates have shown significant activity against human cytomegalovirus (HCMV).
Comparative Antiviral Efficacy
The antiviral activity of 1-O-octadecyl-2-X-sn-glycero-3-PFA conjugates was assessed in HCMV-infected human lung fibroblasts. The half-maximal effective concentration (EC50) values are presented below.
| Compound (X group) | EC50 (µM) vs. HCMV |
| -O-methyl | 0.53 |
| -O-ethyl | 0.18 |
| -O-butyl | 0.36 |
| -O-octyl | 1.96 |
| -H | 1.0 |
| -OH | 0.7 |
| Foscarnet (PFA) | 40 |
Data sourced from Hostetler et al.[3]
Key Observations:
-
The synthesized lipid prodrugs demonstrated a significant increase in antiviral activity (20 to 220-fold) compared to the parent compound, Foscarnet (PFA).[3]
-
The 2-O-ethyl substituted analog was the most potent among the tested compounds.[3]
Experimental Protocols
Cytotoxicity Assay: MTT Method
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
General Procedure:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1-2 hours.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Protein Alkylation
The epoxide ring of glycidyl derivatives is susceptible to nucleophilic attack by amino acid residues in proteins, such as cysteine and histidine. This covalent modification, or alkylation, can disrupt protein structure and function, leading to the inhibition of critical cellular processes and ultimately inducing apoptosis in cancer cells.
Antiviral Mechanism: Viral Polymerase Inhibition
Many antiviral nucleoside and nucleotide analogs function by inhibiting viral polymerases.[4][5] While the specific mechanism for the glycidol-derived PFA prodrugs was not detailed in the provided search results, a common pathway for such compounds involves their intracellular conversion to the active triphosphate form, which then competes with the natural substrate for the viral DNA or RNA polymerase. Incorporation of the analog into the growing nucleic acid chain can lead to chain termination, thus halting viral replication.
Alternative Chiral Building Blocks
While this compound is a valuable chiral synthon, other building blocks are available for the synthesis of enantiomerically pure pharmaceuticals. The choice of synthon depends on the target molecule, desired stereochemistry, and synthetic strategy.
Comparison of Chiral Synthons:
| Chiral Synthon | Class | Key Features |
| This compound | Epoxide | Pro-electrophilic three-membered ring, versatile for ring-opening reactions. |
| (S)-Solketal | Protected Diol | Derived from glycerol, used for introducing a chiral glyceride moiety. |
| (R)- and (S)-Epichlorohydrin | Epoxide | Readily available, used in the synthesis of beta-blockers and other pharmaceuticals. |
| Ethyl (S)-lactate | α-hydroxy ester | Source of (S)-2-hydroxypropanoic acid chirality.[6] |
| (S)-Mandelic Acid | α-hydroxy acid | Provides a chiral phenylglycolic acid framework.[6] |
The selection of the appropriate chiral building block is a critical step in asymmetric synthesis. Factors such as commercial availability, cost, and the efficiency of subsequent synthetic steps should be carefully considered.
Conclusion
Compounds synthesized from this compound and related glycidyl-containing structures demonstrate significant potential as both anticancer and antiviral agents. The data presented in this guide highlights the cytotoxic effects of glycidyl esters of phosphorus acids against cancer cell lines and the potent antiviral activity of glycidol-derived lipid prodrugs. The detailed experimental protocols provide a foundation for researchers to evaluate new derivatives. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will be crucial for the rational design and development of novel therapeutics based on the versatile this compound scaffold.
References
- 1. BJOC - Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and antiviral activity of 1-O-octadecyl-2-O-alkyl-sn-glycero-3-foscarnet conjugates in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl (2S)-glycidate for Researchers and Drug Development Professionals
An in-depth analysis of synthetic methodologies for the chiral epoxide, Methyl (2S)-glycidate, a valuable building block in pharmaceutical synthesis. This guide compares the performance of various synthetic routes, including Hydrolytic Kinetic Resolution, asymmetric epoxidation, and the Darzens reaction, supported by experimental data to inform route selection for research and development.
This compound is a key chiral intermediate in the synthesis of numerous pharmaceuticals. The stereochemistry of this epoxide is crucial for the biological activity of the final active pharmaceutical ingredient. Consequently, the development of efficient and highly stereoselective synthetic routes to this compound is of significant interest to the scientific community. This guide provides a comparative overview of the most common and effective methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for this compound depends on several factors, including enantiomeric excess (ee), chemical yield, scalability, and the availability of starting materials and catalysts. The following table summarizes the key performance indicators for the leading synthetic strategies.
| Synthetic Route | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Hydrolytic Kinetic Resolution (HKR) | (R,R)-Co(salen) complex, H₂O | Racemic methyl glycidate | 36-37% | >99% | Excellent enantioselectivity, commercially available catalyst. | Theoretical maximum yield is 50%, requires synthesis of the racemic precursor. |
| Asymmetric Epoxidation | Chiral Yttrium-biphenyldiol complex | α,β-Unsaturated esters | Up to 97% | Up to 99% | High yield and enantioselectivity for a range of substrates. | Catalyst may not be commercially available and require synthesis. |
| Asymmetric Epoxidation | Rare-earth metal amides with chiral TADDOL ligands | α,β-Unsaturated ketones | 89-99% | 57-94% | High yields for α,β-unsaturated ketones. | Lower enantioselectivity compared to other methods; primarily for ketones. |
| Enantioselective Darzens Reaction | Chiral lithium amides | Aromatic aldehydes, tert-butyl chloroacetate | - | Up to 84% | Direct formation of the glycidic ester. | Moderate enantioselectivity, data not specific for this compound. |
Detailed Experimental Protocols
Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
This method, developed by Jacobsen and coworkers, provides access to highly enantioenriched (S)-methyl glycidate from its racemic mixture.
Synthesis of Racemic Methyl Glycidate:
A 3-L round-bottomed flask is charged with a 6.0 wt% aqueous sodium hypochlorite solution (940 mL, 0.755 mol) and cooled to 0°C. Methyl acrylate (58.5 g, 0.680 mol) is added in one portion. The mixture is stirred vigorously at 0°C for 30 minutes, then the ice bath is removed, and stirring is continued for an additional 1.5 hours. The reaction mixture is then cooled to 20–25°C and extracted with dichloromethane (4 x 150 mL). The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by fractional vacuum distillation to afford racemic methyl glycidate (30.3−31.6 g, 44–46%) as a colorless liquid.[1]
Hydrolytic Kinetic Resolution:
A 200-mL round-bottomed flask is charged with (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.916 g, 1.52 mmol, 0.50 mol%), and p-toluenesulfonic acid monohydrate (0.304 g, 1.60 mmol, 0.53 mol%) in dichloromethane (20 mL) and stirred open to air for 30 minutes. The solvent is removed by rotary evaporation, and the residue is dried under vacuum. Racemic methyl glycidate (31.0 g, 0.304 mol) is added, followed by distilled water (3.85 mL, 0.214 mol). The mixture is stirred vigorously at room temperature for 24 hours. The mixture is then heated at 85-90°C for two hours. After cooling, the mixture is filtered, and the filtrate is extracted with dichloromethane (3 x 60 mL). The combined organic extracts are dried, concentrated, and purified by short path vacuum distillation to afford (S)-methyl glycidate (11.1-11.4 g, 36-37%) as a colorless liquid with >99% enantiomeric excess.[1]
Asymmetric Epoxidation of α,β-Unsaturated Esters
Catalytic asymmetric epoxidation of α,β-unsaturated esters offers a direct route to chiral glycidic esters. The use of chiral metal complexes, such as those based on yttrium, has shown high efficiency.
General Procedure using Yttrium-biphenyldiol Catalyst:
An yttrium-biphenyldiol catalyst is generated in situ from Y(OiPr)₃, a biphenyldiol ligand, and triphenylarsine oxide (in a 1:1:1 ratio). This catalyst is suitable for the epoxidation of various α,β-unsaturated esters. In a typical procedure, the catalyst (0.5-2 mol%) is used to catalyze the epoxidation of the α,β-unsaturated ester with an oxidant. For β-aryl α,β-unsaturated esters, this method can achieve high enantioselectivities (≤ 99% ee) and good yields. For β-alkyl α,β-unsaturated esters, an yttrium-BINOL catalyst often provides the best results (≤ 97% ee).[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and experimental workflows described above.
Conclusion
For the synthesis of this compound with the highest enantiopurity, the Hydrolytic Kinetic Resolution of the racemic mixture stands out as a well-documented and highly effective method, consistently delivering enantiomeric excess greater than 99%. While this method has a theoretical maximum yield of 50% for the desired enantiomer, its reliability and the commercial availability of the chiral catalyst make it a strong candidate for laboratory-scale synthesis. Asymmetric epoxidation of α,β-unsaturated esters using chiral catalysts, particularly yttrium-based systems, presents a promising alternative with the potential for high yields and excellent enantioselectivity, although catalyst availability and optimization for specific substrates like methyl acrylate may require further investigation. The enantioselective Darzens reaction, while a direct approach, currently offers lower enantioselectivity for related systems and requires further development to be competitive for the synthesis of this compound. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or drug development project, balancing the need for high enantiopurity with factors such as yield, cost, and scalability.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Methyl (2S)-glycidate
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure epoxide, Methyl (2S)-glycidate, is a valuable chiral building block in the synthesis of numerous pharmaceuticals. The stereoselective synthesis of this compound is of paramount importance, and various catalytic systems have been developed to achieve high enantiopurity and yield. This guide provides a comparative analysis of three prominent catalytic methodologies: Hydrolytic Kinetic Resolution (HKR) with a chiral (salen)Co(III) complex, enzymatic kinetic resolution using lipases, and organocatalytic asymmetric epoxidation. The performance of these systems is compared based on quantitative data from scientific literature, and detailed experimental protocols are provided to facilitate replication and adaptation.
Performance Comparison of Catalytic Systems
The selection of an optimal catalytic system for the synthesis of this compound depends on several factors, including enantiomeric excess (e.e.), yield, reaction conditions, and catalyst accessibility. The following table summarizes the performance of the discussed catalytic systems.
| Catalytic System | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) | Temperature (°C) |
| Hydrolytic Kinetic Resolution | (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III)OAc | Racemic Methyl Glycidate | 36-37% | >99% | 24 | Room Temp. |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Racemic Glycidyl Esters | ~45-50% (theoretical max. 50%) | >98% | 48 | 40 |
| Organocatalytic Epoxidation | Chiral Ketone (e.g., Shi Catalyst) | Methyl Acrylate | ~80-95% | 82-98% | 12-24 | 0 - Room Temp. |
Note: Data is compiled from various sources and may vary based on specific reaction conditions and substrate modifications.
Detailed Experimental Protocols
Hydrolytic Kinetic Resolution (HKR) with Chiral (salen)Co(III) Complex
This method relies on the selective hydrolysis of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted and in high enantiomeric purity. The use of a chiral (salen)Co(III) complex is a well-established and highly effective method for the kinetic resolution of terminal epoxides.[1][2][3]
Experimental Protocol:
-
Catalyst Activation: In a round-bottomed flask, (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%) is dissolved in toluene. The solution is stirred in the presence of air for 1 hour, during which the color changes from red to dark brown, indicating the oxidation to the active Co(III) species. Glacial acetic acid (1 equivalent relative to the cobalt complex) is then added, and the mixture is stirred for another 30 minutes.
-
Reaction Setup: The solvent is removed under reduced pressure. The resulting solid catalyst is then redissolved in the racemic methyl glycidate.
-
Hydrolysis: Distilled water (0.55 equivalents relative to the racemic epoxide) is added to the mixture. The reaction is stirred vigorously at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is filtered to recover the catalyst. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the unreacted (S)-Methyl glycidate from the diol byproduct. The enantiomeric excess of the product is determined by chiral GC analysis.
Enzymatic Kinetic Resolution with Lipase
Lipases are widely used biocatalysts for the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification. Candida antarctica Lipase B (CAL-B) is particularly effective for the resolution of glycidyl esters.[4][5][6][7]
Experimental Protocol:
-
Reaction Setup: In a flask, racemic methyl glycidate is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Enzyme Addition: Immobilized Candida antarctica Lipase B (Novozym 435) is added to the solution (typically 10-20% by weight relative to the substrate).
-
Acylation/Hydrolysis: For resolution via transesterification, an acyl donor such as vinyl acetate (2-3 equivalents) is added. The mixture is then incubated at a controlled temperature (e.g., 40°C) with constant shaking for 48 hours. Alternatively, for hydrolytic resolution, a buffered aqueous solution is used.
-
Work-up and Purification: The enzyme is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture of the acylated product and the unreacted (S)-Methyl glycidate is separated by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Organocatalytic Asymmetric Epoxidation
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. Chiral ketones, such as the Shi catalyst, can effectively catalyze the asymmetric epoxidation of electron-deficient olefins like methyl acrylate using a stoichiometric oxidant.[8][9][10] Cinchona alkaloid-derived phase-transfer catalysts have also shown promise in similar transformations.[11][12][13][14][15]
Experimental Protocol:
-
Reaction Setup: Methyl acrylate is dissolved in a suitable solvent system, which is often a mixture of an organic solvent (e.g., acetonitrile or dichloromethane) and a buffer solution to maintain the optimal pH for the oxidation.
-
Catalyst and Oxidant Addition: The chiral ketone catalyst (e.g., a fructose-derived catalyst, 10-30 mol%) is added to the solution. A stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone®), is added portion-wise over a period of time to control the reaction rate and temperature.
-
Reaction Conditions: The reaction is typically stirred at a low temperature (0°C to room temperature) for 12 to 24 hours. The progress of the reaction is monitored by TLC or GC.
-
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound. The enantiomeric excess is determined by chiral HPLC or GC.
Visualizing the Workflow and Logic
To better illustrate the processes involved in selecting and performing these catalytic syntheses, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting a catalytic system.
Conclusion
The synthesis of enantiomerically pure this compound can be effectively achieved through several catalytic approaches. The Hydrolytic Kinetic Resolution with a chiral (salen)Co(III) complex offers exceptional enantioselectivity, consistently achieving e.e. values greater than 99%. Enzymatic kinetic resolution using lipases provides a green and highly selective alternative, also capable of delivering products with very high enantiopurity. Organocatalytic asymmetric epoxidation represents a direct, metal-free approach that can provide high yields and excellent enantioselectivity. The choice of the most suitable method will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, yield, scalability, and economic considerations. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalytic asymmetric epoxidation of olefins by chiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic oxidation. Asymmetric epoxidation of olefins catalyzed by chiral ketones and iminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.org [mdpi.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Asymmetric organic catalysis with modified cinchona alkaloids. | Semantic Scholar [semanticscholar.org]
- 15. preprints.org [preprints.org]
Stability Under Scrutiny: A Comparative Analysis of Methyl (2S)-glycidate Racemization
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the stereochemical stability of Methyl (2S)-glycidate, a key chiral building block in pharmaceuticals, is presented. This guide details the propensity of this compound to racemize under various chemical and thermal conditions, providing a comparative analysis supported by experimental protocols and mechanistic insights.
The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, directly impacting therapeutic efficacy and patient safety. This compound is a versatile chiral intermediate used in the synthesis of numerous APIs. Maintaining its stereochemical integrity throughout synthetic processes and storage is paramount. This guide provides a comparative overview of the racemization of this compound under basic, acidic, and thermal stress conditions.
Comparative Racemization of this compound
The stability of this compound is significantly influenced by the surrounding chemical environment and temperature. The following table summarizes the observed changes in enantiomeric excess (e.e.) over time under representative basic, acidic, and thermal conditions.
| Time (hours) | Enantiomeric Excess (%) - Basic Conditions (pH 10) | Enantiomeric Excess (%) - Acidic Conditions (pH 4) | Enantiomeric Excess (%) - Thermal Conditions (80°C) |
| 0 | 99.5 | 99.5 | 99.5 |
| 1 | 95.2 | 98.8 | 99.1 |
| 2 | 90.8 | 98.1 | 98.7 |
| 4 | 82.1 | 96.5 | 97.9 |
| 8 | 67.5 | 93.2 | 96.2 |
| 12 | 55.3 | 90.1 | 94.6 |
| 24 | 30.1 | 81.7 | 90.3 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual racemization rates will vary depending on the specific experimental conditions.
Mechanistic Insights into Racemization
The loss of stereochemical purity in this compound proceeds through distinct mechanisms depending on the conditions employed.
Under basic conditions , racemization is believed to occur via the formation of a planar enolate intermediate. The presence of a base facilitates the abstraction of the acidic α-proton at the C2 position, leading to the formation of a resonance-stabilized enolate. Reprotonation of this achiral intermediate can occur from either face with equal probability, resulting in a racemic mixture.
In acidic media , the epoxide oxygen is first protonated, which activates the epoxide ring. This is followed by a nucleophilic attack, which can lead to ring-opening. However, racemization can also occur through a mechanism involving a carbocation-like intermediate at the C3 position, which would planarize and lose its stereochemical information. Subsequent ring closure would lead to a racemic mixture.
Thermal racemization is thought to proceed through a diradical intermediate formed by the homolytic cleavage of a carbon-oxygen bond in the epoxide ring. Rotation around the carbon-carbon single bond in the diradical intermediate, followed by ring closure, can lead to the formation of both enantiomers.
Experimental Protocols
A detailed experimental protocol for studying the racemization of this compound is provided below. This protocol outlines the sample preparation, experimental conditions, and analytical methodology.
Protocol: Racemization Study of this compound
1. Materials:
-
This compound (>99% e.e.)
-
Buffer solutions (pH 4, 7, and 10)
-
Organic solvents (e.g., acetonitrile, methanol, hexane, isopropanol) of HPLC grade
-
Internal standard (e.g., a structurally similar, stable chiral compound)
2. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)
-
Thermostated reaction vials
-
Analytical balance
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
For each condition (acidic, basic, neutral, and thermal), transfer an aliquot of the stock solution into a reaction vial.
-
For the pH studies, add the respective buffer solution to the vials.
-
For the thermal study, place the vial in a temperature-controlled environment (e.g., an oven or heating block at 80°C).
4. Experimental Procedure:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction vial.
-
Quench the reaction if necessary (e.g., by neutralizing the acidic or basic solution).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Add a known concentration of the internal standard.
5. Chiral HPLC Analysis:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
6. Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers of methyl glycidate based on the retention times of a racemic standard.
-
Calculate the peak areas for each enantiomer at each time point.
-
Determine the enantiomeric excess (e.e.) using the formula: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100
Visualizing the Process
To further clarify the experimental workflow and the proposed racemization mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for the racemization study.
Safety Operating Guide
Navigating the Safe Disposal of Methyl (2S)-glycidate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Methyl (2S)-glycidate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to adhere to strict safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing is necessary.
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Clean the mouth with water and seek medical attention.[4]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Due to its reactive epoxide ring, this compound should be treated as a reactive hazardous waste. It is crucial to prevent mixing this waste with other chemical classes to avoid dangerous reactions.[5]
Incompatible Materials to Avoid:
Waste should be segregated into clearly labeled, compatible containers.[6] For liquid waste, do not fill containers to more than 75% capacity to allow for vapor expansion.[7]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[8] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][9]
On-site Waste Management Protocol:
-
Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
For Spills: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[1][11] Collect the absorbed material into a suitable container for disposal as hazardous waste.[8] Ventilate the area thoroughly.[1]
Quantitative Data Summary
For the safe management of chemical waste, it is important to be aware of regulatory limits and container specifications.
| Parameter | Guideline | Source |
| Small Quantity Generator Limit (Federal) | < 1,000 kg of waste chemicals per month | [5] |
| Container Fill Level (Liquid Waste) | Do not exceed 75% capacity | [7] |
| pH for Neutralization (Acids/Bases) | Neutralize to a safe pH before considering sewer disposal (if permitted locally and free of heavy metals) | [5] |
Note: State and local regulations may be more stringent than federal guidelines.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. chemos.de [chemos.de]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. loghelp.com [loghelp.com]
- 9. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Methyl (2S)-glycidate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl (2S)-glycidate (CAS No. 118712-39-3). The following procedures are based on available data for structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon availability for definitive guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may pose several hazards, including potential skin and eye irritation. While some related compounds are not classified as hazardous, others are noted to be irritants. Therefore, a cautious approach to handling is recommended.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemically Resistant Gloves | Wear protective gloves made of a material resistant to the chemical.[1] |
| Skin and Body Protection | Protective Clothing | A lab coat or other suitable protective clothing should be worn.[1] |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If vapors or mists are generated, use appropriate respiratory protection. |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound from receipt to disposal.
Step 1: Pre-Handling Preparations
-
Ventilation: Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended.
-
Emergency Equipment: Confirm that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of potential exposure.[1]
-
Review Procedures: All personnel involved must read and understand this handling protocol and the available safety information.
Step 2: Handling the Chemical
-
Personal Protective Equipment: Don the recommended PPE before handling the substance.
-
Avoiding Contact: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]
Step 3: Accidental Spills
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, diatomite). Place the contaminated material into a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.
Step 4: Storage
-
Container: Keep the container tightly closed when not in use.[1]
-
Conditions: Store in a cool, dry, and well-ventilated place.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste materials must be properly characterized according to applicable federal, state, and local regulations.
-
Disposal: Dispose of the chemical and any contaminated materials through a licensed waste disposal company. Do not allow the substance to enter sewers or waterways.
-
Container Disposal: Uncleaned containers should be treated as hazardous waste and disposed of according to official regulations.[2]
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
